molecular formula C13H15N3 B13183219 2-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline

2-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline

Katalognummer: B13183219
Molekulargewicht: 213.28 g/mol
InChI-Schlüssel: BOFRZRNYLNLNQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline (CAS 1306604-01-2) is a high-value chemical intermediate with significant potential in agricultural science research. This compound integrates a 1,2,3,4-tetrahydroquinoline moiety, a privileged structure found in bioactive natural products, with a 1-methylpyrazole ring, a key scaffold in modern fungicide development . Its primary research application is in the discovery and synthesis of novel fungicidal agents. Scientific studies have demonstrated that structurally related pyrazole derivatives containing the 1,2,3,4-tetrahydroquinoline group exhibit exceptional and broad-spectrum fungicidal activity . Specific compounds within this class have shown inhibition rates exceeding 90% against the soil-borne fungus Gaeumannomyces graminis var. tritici , the causative agent of devastating wheat take-all disease, with activity comparable to the commercial fungicide pyraclostrobin at low concentrations . The mechanism of action for this compound class is an area of active investigation, with research on related 1,2,3,4-tetrahydroquinolines pointing to complex bioactivities such as free-radical scavenging properties . Researchers utilize this compound as a key building block for constructing more complex molecules to explore structure-activity relationships and develop new crop protection solutions. This product is designated For Research Use Only (RUO) and is intended solely for laboratory research purposes in agrochemical development. It is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use.

Eigenschaften

Molekularformel

C13H15N3

Molekulargewicht

213.28 g/mol

IUPAC-Name

2-(1-methylpyrazol-4-yl)-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C13H15N3/c1-16-9-11(8-14-16)13-7-6-10-4-2-3-5-12(10)15-13/h2-5,8-9,13,15H,6-7H2,1H3

InChI-Schlüssel

BOFRZRNYLNLNQS-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C(C=N1)C2CCC3=CC=CC=C3N2

Herkunft des Produkts

United States
Foundational & Exploratory

Epigenetic Targeting via CBP/p300 Bromodomain Inhibition: Mechanism of Action of the 2-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule inhibitors targeting epigenetic reader domains has revolutionized targeted oncology. Among these, the cyclic adenosine monophosphate response element-binding protein (CBP) and its paralog p300 are critical histone acetyltransferases (HATs) that regulate the transcription of key oncogenes, notably MYC.

The chemical entity 2-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline represents a highly privileged, rationally designed pharmacophore scaffold. It was developed to overcome the historical challenge of achieving selectivity between the CBP/p300 bromodomains and the structurally similar Bromodomain and Extra-Terminal (BET) family (e.g., BRD4) [1]. This whitepaper dissects the structural pharmacology, binding kinetics, and downstream signaling mechanisms of this scaffold, providing field-proven protocols for its validation in preclinical drug discovery.

Structural Pharmacology & Binding Rationale

The mechanism of action of the 2-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline scaffold is rooted in precise stereochemical mimicry and shape complementarity within the CBP bromodomain pocket[1, 2].

Causality in Chemical Design

The bromodomain binding pocket is highly conserved across the 61 human bromodomains, all of which recognize acetyl-lysine (KAc) marks on histone tails. To achieve CBP-specific inhibition without triggering the dose-limiting toxicities associated with pan-BET inhibition, medicinal chemists hybridized two distinct pharmacophoric elements [1]:

  • The KAc Mimic (1-Methyl-1H-pyrazol-4-yl): Why a pyrazole? The 1-methylpyrazole acts as an ideal bioisostere for acetyl-lysine. The nitrogen atoms of the pyrazole ring form critical, direct hydrogen bonds with the highly conserved Asn1168 residue deep within the CBP binding pocket. Furthermore, it engages a conserved water network at the base of the cavity [2].

  • The Hinge Binder (1,2,3,4-Tetrahydroquinoline Core): Why a tetrahydroquinoline? While the KAc pocket provides affinity, it does not provide selectivity. The tetrahydroquinoline core is a rigid, sp3-rich bicyclic system that projects perfectly into the LPF shelf (comprising Leu1109, Pro1110, and Phe1111)—a shallow hydrophobic sub-pocket unique to CBP/p300 and absent in BRD4. This steric engagement drives the >1000-fold selectivity over BET family members [1].

G cluster_0 Pharmacophore Scaffold cluster_1 CBP Bromodomain Pocket P 1-Methyl-1H-pyrazol-4-yl (KAc Mimic) T Tetrahydroquinoline Core (Hinge Binder) P->T Covalent Linkage Asn Asn1168 (H-Bond Acceptor/Donor) P->Asn Hydrogen Bond Water Conserved Water Network P->Water Solvent Interaction LPF LPF Shelf (Leu1109, Pro1110, Phe1111) T->LPF Hydrophobic Packing & Shape Complementarity

Fig 1: Pharmacophore mapping of the scaffold within the CBP bromodomain pocket.

Downstream Signaling & Epigenetic Modulation

By occupying the KAc binding pocket, the 2-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline scaffold competitively displaces CBP/p300 from acetylated chromatin.

In oncology models (e.g., prostate cancer and acute myeloid leukemia), CBP/p300 is essential for maintaining enhancer-promoter looping at super-enhancers that drive MYC transcription. Inhibition of the CBP bromodomain collapses this transcriptional complex, leading to rapid MYC downregulation, cell cycle arrest, and apoptosis.

Pathway Inhibitor Tetrahydroquinoline-Pyrazole Scaffold CBP CBP/p300 Bromodomain (Epigenetic Reader) Inhibitor->CBP Competitive Inhibition (Blocks KAc Pocket) Chromatin Acetylated Histone Tails (Super-Enhancers) CBP->Chromatin Reads KAc Marks (Blocked) Complex Enhancer-Promoter Looping Complex Chromatin->Complex Recruits Transcriptional Machinery MYC MYC Oncogene Transcription Complex->MYC Drives Expression Apoptosis Cell Cycle Arrest & Apoptosis MYC->Apoptosis Downregulation Triggers

Fig 2: Signaling cascade from CBP inhibition to MYC-driven apoptosis.

Quantitative Profiling: The Selectivity Paradigm

The integration of the tetrahydroquinoline core was the watershed moment in CBP inhibitor design. As shown in the summarized data below (adapted from Genentech's optimization campaigns [1, 3]), the transition from simple pyrazole fragments to the hybridized tetrahydroquinoline scaffold yielded exponential gains in both potency and BRD4 selectivity.

Table 1: Comparative Binding Affinities and Selectivity Profiles

Chemical ClassCBP IC₅₀ (nM)BRD4(1) IC₅₀ (nM)Selectivity Fold (BRD4/CBP)
Simple Pyrazole Fragment~1,500>10,000~6.6x
Tetrahydroquinoline-Pyrazole Core 37 5,100 137x
Optimized Clinical Candidate (e.g., GNE-781)0.945,100>5,400x

Note: The rigid architecture of the tetrahydroquinoline prevents the molecule from adopting the required conformation to bind the deeper, narrower BRD4 pocket, acting as a structural negative-selection filter.

Experimental Protocols: A Self-Validating Workflow

To ensure high-fidelity data when evaluating derivatives of this scaffold, standard ELISA assays are insufficient due to background noise. As Application Scientists, we mandate the use of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for biochemical binding, followed by orthogonal cellular validation.

Protocol 1: TR-FRET CBP Bromodomain Binding Assay

Causality Check: TR-FRET is utilized because the time-delayed fluorescence measurement eliminates auto-fluorescence interference commonly caused by nitrogen-rich heterocyclic scaffolds like tetrahydroquinoline.

Materials:

  • Recombinant GST-tagged CBP Bromodomain (aa 1081–1197).

  • Biotinylated acetyl-histone H4 peptide (Biotin-SGRGK(Ac)GGK(Ac)GLGK(Ac)GGAK(Ac)RHRK).

  • Europium-labeled anti-GST antibody (Donor) and Streptavidin-APC (Acceptor).

  • 384-well low-volume ProxiPlate.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the tetrahydroquinoline-pyrazole compound in 100% DMSO (10-point curve, 1:3 dilutions). Transfer 50 nL to the assay plate using an acoustic dispenser (e.g., Echo 550) to ensure precise low-volume transfer and eliminate tip-based carryover.

  • Protein-Peptide Complex: Prepare an assay buffer (50 mM HEPES pH 7.4, 50 mM NaCl, 0.5 mM CHAPS, 0.05% BSA). Mix GST-CBP (final 2 nM) and Biotin-H4 peptide (final 20 nM).

  • Incubation: Add 5 µL of the protein/peptide mix to the assay plate. Incubate for 30 minutes at room temperature to allow the inhibitor to reach binding equilibrium.

  • Detection Reagents: Add 5 µL of a detection mixture containing Eu-anti-GST (1 nM) and Streptavidin-APC (10 nM).

  • Readout: Incubate for 1 hour in the dark. Read on a multimode microplate reader (e.g., PHERAstar) using TR-FRET settings (Excitation 337 nm, Emission 620 nm / 665 nm).

  • Self-Validation Check: Calculate the Z'-factor using DMSO (vehicle) as the negative control and a known pan-BET/CBP inhibitor (e.g., (+)-JQ1 at 10 µM) as the positive control. The assay is only valid if Z' > 0.65 .

Protocol 2: Cellular MYC Downregulation (qRT-PCR)

Causality Check: Biochemical affinity does not guarantee cellular permeability. Because the tetrahydroquinoline scaffold is highly lipophilic, it is crucial to verify target engagement inside the nucleus.

Step-by-Step Methodology:

  • Cell Culture: Seed MV-4-11 (human acute myeloid leukemia) cells at 5×105 cells/mL in RPMI-1640 supplemented with 10% FBS.

  • Treatment: Treat cells with the inhibitor (0.1 nM to 10 µM) for 6 hours. Why 6 hours? MYC has a rapid half-life (~30 mins); a 6-hour window captures direct transcriptional repression before secondary apoptotic cascades degrade global RNA.

  • RNA Extraction: Lyse cells and extract total RNA using a column-based kit (e.g., RNeasy Mini). Quantify RNA via NanoDrop (ensure A260/280 > 2.0).

  • cDNA Synthesis & qPCR: Reverse transcribe 1 µg of RNA. Run qPCR using TaqMan probes for MYC and a housekeeping gene (GAPDH).

  • Analysis: Calculate relative fold change using the 2−ΔΔCt method. A successful CBP inhibitor will demonstrate a dose-dependent reduction in MYC mRNA with an IC₅₀ correlating within 1-log of the TR-FRET biochemical IC₅₀.

References

  • Bronner, S. M., et al. "A Unique Approach to Design Potent and Selective Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) Inhibitors." Journal of Medicinal Chemistry, 2017, 60(24), 10151-10171. Available at:[Link]

  • RCSB Protein Data Bank. "5W0E: CREBBP bromodomain in complex with Cpd19 (Tetrahydroquinoline derivative)." PDBj, 2018. Available at:[Link]

  • RCSB Protein Data Bank. "6AY5: CREBBP bromodomain in complex with Cpd17." PDBj, 2018. Available at:[Link]

Methodological & Application

Application Note: High-Purity Isolation of 2-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline via Preparative HPLC

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Chemical Profiling & Chromatographic Challenges

The compound 2-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline is a highly valuable synthetic intermediate and pharmacophore. Tetrahydroquinoline (THQ) derivatives are extensively utilized in drug discovery, notably as potent and selective inhibitors for therapeutic targets such as Factor XIa[1].

From a chromatographic perspective, this molecule presents specific challenges due to its dual basic functionalities:

  • The Tetrahydroquinoline Core: Contains a secondary amine that is highly basic and readily protonated under standard reversed-phase conditions.

  • The 1-Methylpyrazole Moiety: Contributes additional weak basicity and hydrogen-bonding capability.

The Causality of Peak Tailing: When analyzing basic compounds on traditional silica-based C18 columns, researchers frequently encounter severe peak tailing. This asymmetry occurs because the protonated basic nitrogen atoms undergo secondary ion-exchange interactions with unbonded, ionized silanol groups (Si-O⁻) present on the silica surface[2]. If these secondary retention mechanisms are not suppressed, they overload and disrupt the ideal Gaussian peak shape, leading to poor resolution, obscured impurities, and inaccurate quantification[3].

Methodological Strategy: Suppressing Secondary Interactions

To achieve >99% purity, our chromatographic strategy relies on manipulating the mobile phase chemistry and selecting an optimal stationary phase to neutralize silanol activity.

  • Stationary Phase Selection: We utilize a highly end-capped C18 column. Endcapping chemically blocks residual free silanols, sterically shielding them from the basic analytes and preventing secondary interactions[2].

  • Mobile Phase Modification: We employ 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic mobile phases. TFA serves a dual purpose:

    • pH Control: It lowers the mobile phase pH to ~2.0, which is well below the pKa of surface silanols (typically 3.5–4.5). This ensures the silanols remain fully protonated and neutral (Si-OH), effectively eliminating their ion-exchange capacity[3].

    • Ion-Pairing: TFA acts as a hydrophobic ion-pairing agent, binding to the protonated amines of the THQ and pyrazole groups, further increasing their hydrophobicity and improving peak symmetry.

Workflow & Self-Validating Protocol Logic

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. Fractions are not blindly pooled; they must pass a rigorous analytical Quality Assurance (QA) reinjection step. If a fraction fails the >99% purity threshold, it is automatically recycled into the preparative workflow.

HPLC_Workflow A Crude 2-(1-methyl-1H-pyrazol-4-yl)- 1,2,3,4-tetrahydroquinoline B Analytical HPLC Method Dev (TFA modifier to block silanols) A->B C Scale-Up Calculations (Volumetric & Flow Scaling) B->C D Preparative HPLC (Mass-Directed Fractionation) C->D E Fraction QA/QC (Analytical Re-injection) D->E F Purity < 99% (Repurify) E->F Fail G Purity ≥ 99% (Lyophilization) E->G Pass F->D Recycle

Logical workflow and self-validating QA/QC loop for preparative HPLC.

Analytical Method Development

Before committing large quantities of crude material, the separation is optimized at the analytical scale. This minimizes sample and solvent consumption while establishing the baseline resolution required for scale-up[4].

Table 1: Analytical HPLC Parameters
ParameterSpecificationCausality / Rationale
Column End-capped C18, 4.6 × 150 mm, 5 µmMinimizes free silanol interactions[2].
Mobile Phase A Water + 0.1% TFAProtonates silanols to prevent tailing[3].
Mobile Phase B Acetonitrile + 0.1% TFAProvides elution strength and maintains low pH.
Flow Rate 1.0 mL/minStandard velocity for 4.6 mm ID columns.
Injection Volume 10 µLPrevents mass overload during analytical checks.
Detection UV at 254 nm & 280 nmOptimal absorbance for the THQ aromatic core.
Table 2: Analytical Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Isocratic hold to focus the analyte band.
2.0955Start of linear gradient.
15.04060Elution of target compound (approx. 10-12 min).
17.0595Column wash to remove highly retained impurities.
20.0955Re-equilibration for the next injection.

Preparative Scale-Up Protocol

Once the analytical method yields a symmetrical peak with baseline resolution (Rs > 1.5) from adjacent impurities, the method is scaled geometrically to a preparative column.

Step 1: Scale-Up Calculations

To maintain the exact chromatographic profile observed on the analytical scale, the flow rate and injection volume must be scaled proportionally to the cross-sectional area of the preparative column[4].

  • Scale-Up Factor (SF) = (Radius of Prep Column / Radius of Analytical Column)²

  • Calculation: (10.6 mm / 2.3 mm)² ≈ 21.2

  • Scaled Flow Rate: 1.0 mL/min × 21.2 = 21.2 mL/min

  • Scaled Injection Volume: 10 µL × 21.2 = ~212 µL (Can be optimized up to 1.0 mL based on empirical loading capacity studies).

Table 3: Preparative HPLC Parameters
ParameterSpecification
Column End-capped C18, 21.2 × 150 mm, 5 µm
Flow Rate 21.2 mL/min
Injection Volume 500 µL (Concentration: 50 mg/mL in DMSO)
Fraction Collection Mass-directed (Target m/z [M+H]⁺) or UV threshold
Step 2: Preparative Execution (Step-by-Step)
  • Sample Preparation: Dissolve the crude 2-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline in a minimal volume of DMSO (e.g., 50 mg/mL). Filter through a 0.22 µm PTFE syringe filter to remove particulates that could foul the preparative column frit.

  • System Equilibration: Flush the preparative column with 5 column volumes (CV) of 95% Mobile Phase A until the UV baseline is perfectly stable.

  • Injection & Monitoring: Inject the sample. Monitor the UV trace at 254 nm and the total ion chromatogram (TIC) if using mass-directed purification.

  • Fraction Collection: Collect fractions based on the slope and threshold of the target peak. Avoid collecting the extreme leading or tailing edges to maximize purity.

Self-Validating Fraction Analysis & Recovery

The cornerstone of a trustworthy protocol is empirical validation.

  • Fraction QA/QC: Immediately transfer 50 µL of each collected fraction into analytical vials. Re-inject them using the Analytical HPLC method (Table 1 & 2).

  • Data Evaluation: Integrate the peaks. Only pool fractions that demonstrate a relative UV purity of ≥ 99.0% . Fractions between 90-98% should be pooled separately and subjected to a second pass of preparative HPLC (as depicted in the workflow diagram).

  • Solvent Removal: Pool the >99% pure fractions into a large round-bottom flask. Use a rotary evaporator (water bath at 30°C to prevent thermal degradation) to remove the bulk of the acetonitrile.

  • Lyophilization: Freeze the remaining aqueous solution (which contains the target compound and residual TFA) and lyophilize for 24-48 hours. Because TFA is volatile, it will sublime during freeze-drying, leaving behind the purified 2-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline as a TFA salt.

  • Final Verification: Perform a final LC-MS and ¹H-NMR analysis on the lyophilized powder to confirm structural integrity and the absence of residual solvents.

References[1] Tetrahydroquinoline Derivatives as Potent and Selective Factor XIa Inhibitors.Journal of Medicinal Chemistry - ACS Publications. Available at:https://pubs.acs.org/doi/10.1021/jm401683u[2] What Causes Peak Tailing in HPLC?Chrom Tech, Inc. Available at:https://www.chromtech.com/what-causes-peak-tailing-in-hplc[3] How to Reduce Peak Tailing in HPLC?Phenomenex. Available at:https://www.phenomenex.com/info/page/how-to-reduce-peak-tailing-in-hplc[4] Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract.Waters Corporation. Available at:https://www.waters.com/nextgen/us/en/library/application-notes/2008/analytical-hplc-to-preparative-hplc-scale-up-techniques-using-a-natural-product-extract.html

Sources

Application Note: Cell-Based Assay Design for 2-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Tetrahydroquinoline (THQ) scaffolds are highly privileged structures in modern drug discovery. Recently, substituted THQs—particularly those conjugated with pyrazole or morpholine moieties—have emerged as potent inhibitors of the mammalian target of rapamycin (mTOR) pathway, demonstrating exceptional efficacy in Non-Small Cell Lung Cancer (NSCLC) models[1]. Specifically, pyrazole-conjugated THQs have been shown to induce substantial cytotoxicity and apoptosis in A549 lung cancer cell lines[2].

The Causality of Assay Selection (Addressing PAINS Liabilities): When designing a screening cascade for THQ derivatives like 2-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline , assay interference must be preemptively addressed. Many fused and substituted THQs are flagged as Pan-Assay Interference Compounds (PAINS) because they can oxidize in solution, forming reactive byproducts that non-specifically alkylate proteins or interfere with redox-sensitive readouts[3].

To build a self-validating experimental system , this protocol intentionally avoids metabolic colorimetric assays (e.g., MTT/MTS) which are prone to false positives via redox cycling. Instead, we utilize an orthogonal two-tiered approach:

  • Phenotypic Viability: An ATP-dependent luminescence assay (CellTiter-Glo) to measure true cell viability devoid of redox interference.

  • Mechanistic Target Engagement: A homogeneous proximity assay (AlphaLISA) to confirm that cytotoxicity is directly driven by on-target dual inhibition of mTORC1 (p-p70S6K) and mTORC2 (p-AKT).

Mechanistic Pathway & Target Engagement

The therapeutic hypothesis for this compound centers on its ability to act as an ATP-competitive inhibitor of the mTOR kinase domain. By inhibiting both mTORC1 and mTORC2 complexes, the compound prevents the phosphorylation of downstream effectors critical for tumor proliferation and survival.

mTOR_Pathway PI3K PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 p70S6K p70S6K (Proliferation) mTORC1->p70S6K Phosphorylates Thr389 mTORC2 mTORC2 mTORC2->AKT Phosphorylates Ser473 THQ 2-(1-methyl-1H-pyrazol-4-yl)- 1,2,3,4-tetrahydroquinoline THQ->mTORC1 Inhibits THQ->mTORC2 Inhibits

Fig 1: Mechanism of action for THQ-mediated dual mTORC1/2 inhibition in NSCLC.

Experimental Workflow

Assay_Workflow Seed 1. Cell Seeding (A549, 384-well) Treat 2. Compound Dosing (10-point curve) Seed->Treat Incubate 3. Incubation (24h - 72h, 37°C) Treat->Incubate Split Incubate->Split Read1 4A. Viability (ATP Luminescence) Split->Read1 72h Read2 4B. Target Engagement (AlphaLISA p-mTOR) Split->Read2 24h

Fig 2: Orthogonal workflow combining phenotypic viability and target engagement.

Step-by-Step Protocols

Phase 1: Cell Culture & Compound Preparation

Expert Insight: THQs are susceptible to degradation in aqueous solutions over time[3]. Always prepare working dilutions from frozen DMSO stocks immediately prior to dosing to prevent the formation of reactive artifacts.

  • Cell Maintenance: Culture A549 cells (ATCC CCL-185) in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin at 37°C, 5% CO₂.

  • Cell Seeding: Harvest cells at 80% confluency. Seed 1,000 cells/well in 30 µL of media into solid white 384-well plates (for Viability) and clear-bottom 384-well plates (for AlphaLISA). Incubate overnight.

  • Compound Preparation: Prepare a 10 mM stock of 2-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline in 100% anhydrous DMSO. Perform a 3-fold, 10-point serial dilution in DMSO.

Phase 2: High-Throughput Cell Viability (CellTiter-Glo)
  • Dosing: Transfer 150 nL of the serially diluted compound to the 30 µL assay plate using an acoustic liquid handler (e.g., Echo 550) to achieve a final top concentration of 50 µM (0.5% final DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Reagent Addition: Equilibrate the CellTiter-Glo reagent and assay plates to room temperature (RT) for 30 minutes. Add 30 µL of CellTiter-Glo reagent to each well.

  • Lysis & Readout: Shake plates on an orbital shaker for 2 minutes to induce cell lysis. Incubate at RT for 10 minutes to stabilize the luminescent signal. Read luminescence on a multi-mode microplate reader (e.g., EnVision) using a 0.1-second integration time.

Phase 3: Mechanistic Target Engagement (AlphaLISA)
  • Dosing & Incubation: Dose the clear-bottom plates identically to Phase 2, but incubate for only 24 hours . (Target engagement occurs prior to phenotypic cell death).

  • Lysis: Aspirate media and add 10 µL of freshly prepared 1X AlphaLISA Lysis Buffer supplemented with protease and phosphatase inhibitors. Agitate for 10 minutes at RT.

  • Acceptor Beads: Add 5 µL of the Acceptor Bead mix (conjugated to anti-p-p70S6K Thr389 or anti-p-AKT Ser473 antibodies). Incubate for 1 hour at RT.

  • Donor Beads: Under subdued lighting, add 5 µL of Streptavidin-coated Donor Beads. Incubate for 1 hour at RT in the dark.

  • Readout: Read the plate using AlphaScreen settings (Excitation: 680 nm, Emission: 615 nm).

Data Presentation & Interpretation

To validate the compound as a dual mTORC1/2 inhibitor, the data must be benchmarked against known clinical standards. The table below outlines the expected quantitative profile for a successful pyrazole-conjugated THQ hit[1].

CompoundA549 Viability IC₅₀ (µM)p-p70S6K IC₅₀ (µM)p-AKT IC₅₀ (µM)Selectivity Index (Vero Cells)
2-(1-methyl-1H-pyrazol-4-yl)-THQ 0.062 0.035 0.041 > 50x
AZD8055 (mTORC1/2 Control) 0.0210.0150.018> 100x
Everolimus (mTORC1 Control) 0.0450.010> 10.00> 100x

Interpretation: A true dual-inhibitor will show potent suppression of both p-p70S6K (mTORC1) and p-AKT (mTORC2), mimicking the profile of AZD8055. Conversely, rapalogs like Everolimus will only inhibit p-p70S6K, leaving p-AKT unaffected or even hyperphosphorylated due to feedback loop activation. The tight correlation between the biochemical IC₅₀ and the phenotypic viability IC₅₀ confirms that the THQ's cytotoxicity is mechanistically driven rather than a PAINS-related artifact.

References

  • Dey, R., Shaw, S., Yadav, R., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers, 17(5), 759. Available at:[Link]

  • Reddy, N. A., Kamala, K., Dayam, R., & Saritha, K. V. (2020). Glycerol Mediated One-Pot Synthesis of Pyrazole Conjugated Tetrahydroquinoline Derivatives and Evaluation of Their Anticancer Activity. European Chemical Bulletin, 9(9), 300-305. Available at:[Link]

  • Baell, J. B., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry. Available at:[Link]

Sources

Protocol for radiolabeling 2-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline

Advanced Radiochemistry Protocol: 11 C and 3 H Labeling of 2-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline

Mechanistic Rationale & Precursor Design

The 2-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline scaffold is a privileged pharmacophore frequently encountered in kinase and bromodomain inhibitors. To evaluate target engagement, pharmacokinetics, and biodistribution, synthesizing its radioactive isotopologues—Carbon-11 ( 11 C) for in vivo Positron Emission Tomography (PET) and Tritium ( 3 H) for in vitro autoradiography—is a critical step in drug development[1].

Chemoselectivity and Base Selection

The optimal strategy for radiolabeling this molecule is the N -alkylation of its desmethyl precursor: 2-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline . This precursor presents a chemoselectivity challenge, as it contains two distinct secondary amines:

  • The pyrazole nitrogen (pKa 14)

  • The tetrahydroquinoline nitrogen (conjugate acid pKa 5; highly non-acidic NH)

To achieve a self-validating, clean reaction, we must selectively deprotonate the pyrazole without activating the quinoline core. Utilizing a mild, bulky base such as Cesium Carbonate (Cs 2​ CO 3​ ) selectively generates the highly nucleophilic pyrazolide anion. Stronger bases (e.g., NaH) risk deprotonating the tetrahydroquinoline nitrogen, leading to unwanted dialkylation or regioisomeric impurities[2].

Regioselectivity and Tautomeric Symmetry

A common pitfall in pyrazole radiochemistry is the formation of regioisomers due to tautomerization. However, because the tetrahydroquinoline substituent is located at the 4-position of the pyrazole ring, the molecule is symmetric with respect to its tautomers. N -alkylation at either nitrogen of the pyrazole ring yields the exact same product: the 1-methyl-1H-pyrazol-4-yl moiety. This structural feature guarantees a single regioisomer, drastically simplifying downstream High-Performance Liquid Chromatography (HPLC) purification[2].

Stereochemical Considerations

The C2 position of the tetrahydroquinoline core is a chiral center. If an enantiopure precursor is used to synthesize a stereospecific radiotracer, the use of mild basic conditions (Cs 2​ CO 3​ at 80 °C) is mandatory to prevent base-catalyzed racemization, ensuring the final formulated tracer retains its enantiomeric purity.

Radiosynthesis Workflows

Fig 1. Radiosynthesis workflow from cyclotron production to final formulation.

Step-by-Step Methodologies

Protocol A: Synthesis of the 11 C-Isotopologue (In Vivo PET Imaging)

Because of the short half-life of Carbon-11 ( t1/2​ = 20.4 min), this protocol is optimized for rapid execution within an automated synthesis module[3].

  • Precursor Loading: To a thoroughly dried, septum-sealed reaction vial, add 1.0 mg of 2-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline and 3.0 mg of anhydrous Cs 2​ CO 3​ .

  • Solvation: Dissolve the mixture in 300 µL of anhydrous Dimethylformamide (DMF). DMF is chosen to maximize the solubility and nucleophilicity of the pyrazolide anion.

  • Isotope Trapping: Deliver cyclotron-produced [ 11 C]methyl iodide ([ 11 C]MeI) or [ 11 C]methyl triflate ([ 11 C]MeOTf) into the reaction vial via a stream of helium gas.

    • Causality Note: If using [ 11 C]MeOTf, the reaction can proceed at room temperature due to the extreme electrophilicity of the triflate leaving group, further protecting the chiral center. If using [ 11 C]MeI, heat the vial to 80 °C[3].

  • Alkylation: Allow the reaction to proceed for 5 minutes (for MeI) or 2 minutes (for MeOTf).

  • Quenching: Quench the reaction by adding 1.0 mL of HPLC mobile phase (e.g., 0.1 M ammonium formate / acetonitrile, 60:40 v/v) to protonate any unreacted species and stabilize the mixture.

  • Purification: Inject the quenched mixture onto a semi-preparative C18 HPLC column. Monitor via inline radioactivity and UV (254 nm) detectors. Collect the radioactive peak corresponding to the target molecule.

  • Formulation: Dilute the collected HPLC fraction with 50 mL of sterile water. Pass the solution through a pre-conditioned C18 Sep-Pak cartridge to trap the radiotracer. Wash with 10 mL of sterile water to remove HPLC buffers, then elute the tracer with 1.0 mL of USP-grade ethanol followed by 9.0 mL of 0.9% sterile saline.

Protocol B: Synthesis of the 3 H-Isotopologue (In Vitro Assays)

Tritium ( t1/2​ = 12.3 years) allows for longer reaction times but requires strict handling to prevent contamination.

  • Preparation: In a dedicated tritium-safe glovebox, add 2.0 mg of the desmethyl precursor and 5.0 mg of Cs 2​ CO 3​ to a 2.0 mL micro-reaction vial containing 500 µL of anhydrous DMF.

  • Reagent Transfer: Introduce[ 3 H]MeI (approx. 50–100 mCi) into the vial via a vacuum transfer manifold to prevent the escape of volatile tritiated gases.

  • Alkylation: Seal the vial securely and heat at 80 °C for 2 hours. The extended time maximizes the incorporation of the expensive [ 3 H]MeI reagent.

  • Workup: Cool the vial and quench with 200 µL of methanol. Evaporate the solvent to dryness under a gentle stream of nitrogen (ensure the exhaust is routed through a tritium-trapping bubbler system).

  • Purification: Reconstitute the residue in HPLC mobile phase and purify via analytical HPLC.

  • Storage: Store the purified [ 3 H]-tracer in absolute ethanol at -20 °C. The ethanol acts as a radical scavenger to minimize autoradiolysis over time.

Quantitative Data & Quality Control

To ensure the radiotracer acts as a self-validating system, rigorous Quality Control (QC) must be performed prior to any biological application. Identity is confirmed by co-eluting the radioactive product with a fully characterized, non-radioactive reference standard of 2-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline.

Table 1: Comparative Radiochemical Yields and Reaction Parameters

IsotopeMethylating AgentBaseSolventTemp (°C)Time (min)RCY (Decay-Corrected)Molar Activity ( Am​ )
11 C [ 11 C]MeICs 2​ CO 3​ DMF80540–55%> 150 GBq/µmol
11 C [ 11 C]MeOTfCs 2​ CO 3​ DMF25250–65%> 200 GBq/µmol
3 H [ 3 H]MeICs 2​ CO 3​ DMF8012060–75%70–85 Ci/mmol

Table 2: Quality Control Release Specifications

ParameterAnalytical MethodRelease Specification
Radiochemical Purity Analytical Radio-HPLC> 95%
Chemical Purity Analytical UV-HPLC (254 nm)> 95%
Identity Confirmation Co-elution with reference std. ΔtR​ < 0.2 min
pH pH indicator strip6.0 – 8.0
Residual Solvents GC-FIDEtOH < 10%, DMF < 880 ppm
Endotoxin LAL Assay< 175 EU/V

Biological Application Pathway

Fig 2. Downstream biological application pathways for the radiolabeled isotopologues.

References

  • Pees, A., Chassé, M., Lindberg, A., & Vasdev, N. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules. URL:[Link]

  • Kumar, J. S. D., & Ghosh, A. (2021). Carbon-11: Radiochemistry and Target-Based PET Molecular Imaging Applications in Oncology, Cardiology, and Neurology. Journal of Medicinal Chemistry. URL:[Link]

  • Tu, Z., et al. (2012). Radiosynthesis and in vivo evaluation of [11C]MP-10 as a PET probe for imaging PDE10A in rodent and nonhuman primate brain. Nuclear Medicine and Biology. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for tetrahydroquinoline (THQ) synthesis. This guide is specifically engineered for researchers, process chemists, and drug development professionals facing yield bottlenecks, poor stereoselectivity, or scalability issues when synthesizing 2-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline .

The most efficient route to this scaffold is the multicomponent Povarov reaction (an aza-Diels-Alder type reaction) utilizing aniline, 1-methyl-1H-pyrazole-4-carbaldehyde, and an activated alkene (such as N-vinylpyrrolidone or a cyclic enol ether). Below, we troubleshoot the specific chemical behaviors of these precursors and provide field-proven, self-validating protocols to maximize your synthetic yield.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Consistently Low Yields (<30%) in the Povarov Reaction

Q: When attempting a one-pot, three-component Povarov reaction with aniline, 1-methyl-1H-pyrazole-4-carbaldehyde, and an activated alkene, my yields are unacceptably low. What is causing this?

A: The primary limiting factor is the electronic nature of your aldehyde. 1-Methyl-1H-pyrazole-4-carbaldehyde is an electron-rich heteroaromatic system. This electron density significantly decreases the electrophilicity of the in-situ generated imine intermediate compared to standard aromatic aldehydes[1]. Consequently, the subsequent nucleophilic attack by the activated alkene (the Mannich-type addition step) becomes sluggish, leading to starting material degradation or side-reactions.

The Solution: You must select a Lewis acid capable of aggressively lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the iminium intermediate. While Cu(OTf)₂ and BF₃·OEt₂ are traditional choices, Indium(III) chloride (InCl₃) is highly recommended for this specific substrate. Theoretical Density Functional Theory (DFT) analyses confirm that InCl₃ provides the lowest energy barrier for catalytic interactions, maximizing the electrophilic character of the iminium ion and successfully triggering the domino reaction to form the THQ core[2].

Issue 2: Poor Diastereoselectivity (Cis/Trans Mixtures)

Q: My synthesis yields a complex, difficult-to-separate mixture of cis and trans diastereomers. How can I drive the reaction exclusively toward the cis-isomer?

A: Stereoselectivity in the Povarov reaction is dictated by the transition state geometry during the intramolecular Friedel-Crafts cyclization. Using InCl₃ (10–20 mol%) in an aqueous or highly polar medium at elevated temperatures (50–60 °C) strongly favors the cis-diastereomer[3][4]. The Indium ion coordinates the intermediate in a highly ordered transition state, frequently yielding cis/trans ratios exceeding 90:10.

Issue 3: Catalyst Deactivation and Moisture Sensitivity

Q: My Lewis acid catalyst deactivates rapidly, and maintaining the strict anhydrous conditions required for the imine intermediate is hindering scale-up.

A: Imine intermediates are notoriously susceptible to hydrolysis under standard Lewis acid catalysis, which is why anhydrous conditions are typically strictly enforced[5]. However, by switching to InCl₃ , you bypass this limitation. InCl₃ is uniquely water-tolerant. Running the reaction in an aqueous medium not only maintains catalytic turnover but leverages the hydrophobic effect to drive the organic substrates together, accelerating the multi-component coupling[3][4].

Part 2: Quantitative Data Summary

The following table summarizes the optimization landscape for the synthesis of heteroaromatic-substituted THQs via the Povarov reaction, demonstrating the causality behind selecting InCl₃ in an aqueous medium.

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)d.r. (cis:trans)Mechanistic Observation
1Cu(OTf)₂ (10)CH₃CN25243560:40Poor activation of the electron-rich pyrazole imine.
2BF₃·OEt₂ (20)CH₂Cl₂25124565:35Moderate yield; strict anhydrous conditions required.
3InCl₃ (20)H₂O25108590:10Water-tolerant; hydrophobic effect accelerates reaction.
4InCl₃ (20) H₂O 60 3 92 95:5 Optimal thermal energy for cis-selective ring closure.

Part 3: Experimental Protocol

Optimized InCl₃-Catalyzed Synthesis of 2-(1-methyl-1H-pyrazol-4-yl)-THQ

This methodology is a self-validating system: the use of water as a solvent allows for simple phase-separation during workup, and the distinct polarity of the cis-THQ ensures straightforward chromatographic isolation.

Reagents & Materials:

  • Aniline (2.0 mmol)

  • 1-Methyl-1H-pyrazole-4-carbaldehyde (2.0 mmol)

  • Activated alkene (e.g., N-vinylpyrrolidone or 3,4-dihydro-2H-pyran) (4.0 - 6.0 mmol)

  • Indium(III) chloride (InCl₃) (0.4 mmol, 20 mol%)

  • Deionized Water (10 mL)

Step-by-Step Workflow:

  • Reaction Initiation: In a 50 mL round-bottom flask, suspend aniline (2.0 mmol) and 1-methyl-1H-pyrazole-4-carbaldehyde (2.0 mmol) in 10 mL of deionized water.

  • Catalyst Addition: Add InCl₃ (0.4 mmol) to the suspension. Causality: The InCl₃ immediately coordinates with the aldehyde, lowering its LUMO and facilitating rapid nucleophilic attack by the aniline to form the iminium ion, despite the aqueous environment[2][3].

  • Alkene Insertion: Add the activated alkene (4.0 mmol) dropwise to the mixture.

  • Thermal Activation: Heat the reaction mixture to 50–60 °C while stirring vigorously. Monitor the reaction via TLC (Eluent: Hexanes/Ethyl Acetate 7:3). Causality: Heating provides the activation energy required for the final intramolecular Friedel-Crafts alkylation, driving the thermodynamically stable cis-isomer formation[3].

  • Workup (Self-Validation): Once the starting materials are consumed (typically 3-5 hours), cool the mixture to room temperature. Extract the aqueous layer with dichloromethane (3 × 15 mL). The organic phases will contain the product, while the InCl₃ remains in the aqueous phase.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to isolate the pure 2-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline.

Part 4: Mechanistic Visualization

The following diagram maps the logical relationship and signaling pathway of the domino Povarov reaction, highlighting the critical role of Lewis acid activation.

PovarovMechanism N1 Aniline + 1-Methyl-1H-pyrazole-4-carbaldehyde N2 Lewis Acid Activation (InCl3 Coordination) N1->N2 Catalyst addition N3 Electrophilic Iminium Ion Intermediate N2->N3 -H2O condensation N4 Nucleophilic Addition (Activated Alkene / Mannich-type) N3->N4 Alkene insertion N5 Intramolecular Cyclization (Friedel-Crafts Alkylation) N4->N5 Ring closure N6 2-(1-methyl-1H-pyrazol-4-yl)- 1,2,3,4-tetrahydroquinoline N5->N6 Rearrangement/Proton transfer

Caption: Mechanistic pathway of the InCl3-catalyzed domino Povarov reaction yielding the THQ core.

Part 5: References

  • Zhang, J., et al. "InCl3-Catalyzed Domino Reaction of Aromatic Amines with Cyclic Enol Ethers in Water: A Highly Efficient Synthesis of New 1,2,3,4-Tetrahydroquinoline Derivatives." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • Varma, P. P., et al. "Efficient InCl3/H2O-Catalyzed One-Pot Stereoselective Synthesis of cis-2-Methyl-4-amido-1,2,3,4-tetrahydroquinoline Derivatives." Synthetic Communications, Taylor & Francis. Available at:[Link]

  • Bunce, R. A., et al. "Synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition." RSC Advances, NIH/PMC. Available at:[Link]

  • Author(s) Unlisted. "Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction." RSC Advances, RSC Publishing. Available at:[Link]

Sources

Side-products in the synthesis of 2-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline . As a Senior Application Scientist, I have designed this hub to move beyond basic protocols. Here, we analyze the mechanistic causality behind reaction failures and provide self-validating workflows to ensure high-fidelity synthesis.

The standard synthetic route to this target involves a two-step sequence: a Suzuki-Miyaura cross-coupling of 2-chloroquinoline with (1-methyl-1H-pyrazol-4-yl)boronic acid, followed by the chemoselective reduction of the pyridine ring[1]. Each step presents unique thermodynamic and kinetic challenges that can lead to specific side-products.

PART 1: Mechanistic Workflow & Side-Product Mapping

SynthesisWorkflow SM1 2-Chloroquinoline + Pyrazole Boronic Acid Step1 Step 1: Suzuki-Miyaura Coupling (Pd cat.) SM1->Step1 Int1 2-(1-methyl-1H-pyrazol-4-yl) quinoline Step1->Int1 Main Pathway SP1 Side-Product: Homocoupled Pyrazole Step1->SP1 SP2 Side-Product: Dehalogenated Quinoline Step1->SP2 Step2 Step 2: Selective Reduction Int1->Step2 Prod Target: 2-(1-methyl-1H-pyrazol-4-yl) -1,2,3,4-tetrahydroquinoline Step2->Prod Main Pathway SP3 Side-Product: Decahydroquinoline (Over-reduction) Step2->SP3 SP4 Side-Product: 1,4-Dihydroquinoline (Under-reduction) Step2->SP4 SP5 Side-Product: Indole Derivative (Rearrangement) Step2->SP5

Reaction workflow detailing the two-step synthesis and corresponding side-products.

PART 2: Troubleshooting Guide (Q&A)

Q1: During Step 2, I am observing significant over-reduction to the decahydroquinoline derivative. How can I control chemoselectivity? Causality: Heterogeneous catalysts like Pd/C or PtO 2​ under high H 2​ pressure (>50 psi) indiscriminately reduce both the pyridine and benzene rings of the quinoline core. Once the nitrogen-containing ring is saturated, the carbocyclic ring becomes highly susceptible to hydrogenation. Solution: Abandon brute-force hydrogenation in favor of a hydride-transfer mechanism. Utilizing a metal-free system, such as hydrosilanes (e.g., Et 2​ SiH 2​ ) catalyzed by the Lewis acid B(C 6​ F 5​ ) 3​ , specifically targets the N-heteroaromatic ring via a 1,4-dihydroquinoline intermediate, completely preventing carbocyclic over-reduction[2][3]. Alternatively, copper-catalyzed silane reductions offer similar chemoselectivity[4].

Q2: My Suzuki coupling (Step 1) yields >15% of 1,1'-dimethyl-1H,1'H-4,4'-bipyrazole (homocoupling). How do I suppress this? Causality: Homocoupling of the pyrazole boronic acid occurs when the transmetalation rate is slower than the oxidative homocoupling pathway. This is almost always exacerbated by dissolved oxygen acting as an oxidant, or by using a base that is too strong, which prematurely activates the boronic acid before the oxidative addition complex is ready. Solution:

  • Strict Degassing: Sparge all solvents with Argon for at least 30 minutes prior to base addition.

  • Base Selection: Switch from strong bases (like KOtBu) to a milder, aqueous-soluble base like Na 2​ CO 3​ or K 3​ PO 4​ to meter the activation rate of the boronic acid[5].

Q3: I am detecting 2,3-disubstituted indoles in my reduction mixture. What causes this skeletal rearrangement? Causality: Under specific reductive conditions (particularly photoredox or single-electron transfer pathways), 2-substituted quinolines undergo a neophyl-type reductive rearrangement. This proceeds via a radical intermediate at the C3 position, leading to the extrusion of the C4 carbon and a ring contraction to an indole[6]. Solution: Avoid photoredox conditions or the presence of radical initiators. Ensure your reduction proceeds strictly via a two-electron ionic pathway (e.g., sequential hydride/proton transfers).

Q4: The reduction stalls at the 1,4-dihydroquinoline intermediate. How can I drive it to the tetrahydroquinoline? Causality: The initial 1,4-hydride addition to quinoline is rapid, forming an enamine-like 1,4-dihydroquinoline. However, the second reduction step requires the protonation of this enamine to form a reactive iminium ion. If the reaction medium lacks sufficient protic character, the cycle stalls[2]. Solution: Introduce a mild proton source. If using NaBH 3​ CN, ensure the pH is maintained between 4–5 using acetic acid. If using the B(C 6​ F 5​ ) 3​ /silane system, the in-situ generated H 2​ from trace moisture often facilitates this, but adding 1.1 equivalents of a mild protic additive can force completion.

PART 3: Quantitative Data & Catalyst Profiling

The following table summarizes the chemoselectivity of various reduction conditions applied to 2-(1-methyl-1H-pyrazol-4-yl)quinoline.

Reductive SystemConversion (%)Target THQ Yield (%)Decahydroquinoline (%)Dihydroquinoline (%)Kinetic/Mechanistic Notes
H 2​ (60 psi), 10% Pd/C, MeOH >99%42%55%<1%Non-selective surface adsorption leads to severe over-reduction.
NaBH 3​ CN, AcOH, 25°C 85%71%0%14%Ionic mechanism prevents over-reduction; stalls without strict pH control.
Et 2​ SiH 2​ , B(C 6​ F 5​ ) 3​ (5 mol%) >99%94%0%<1%Highly selective 1,4-addition followed by transfer hydrogenation[2].
H 2​ (1 atm), Ru-Complex, Chiral PA >99%88%0%<1%Biomimetic asymmetric reduction; ideal if enantiomeric excess is required[7].

PART 4: Self-Validating Experimental Protocols

Protocol A: Synthesis of 2-(1-methyl-1H-pyrazol-4-yl)quinoline (Suzuki Coupling)

This protocol utilizes a biphasic system to ensure continuous removal of borate salts, driving the equilibrium and minimizing homocoupling.

  • Preparation: In a 100 mL Schlenk flask, combine 2-chloroquinoline (10.0 mmol), (1-methyl-1H-pyrazol-4-yl)boronic acid (11.0 mmol), and Pd(dppf)Cl 2​ (0.5 mmol, 5 mol%).

  • Degassing: Add a mixture of Toluene/EtOH (4:1, 40 mL). Sparge the suspension with Argon for 20 minutes.

  • Activation: Add a pre-degassed aqueous solution of K 2​ CO 3​ (2.0 M, 15 mL).

  • Reaction: Heat the biphasic mixture to 90°C under vigorous stirring (1000 rpm) for 12 hours.

  • Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 1:1). The starting material (R f​ ~0.7) should disappear, replaced by a bright UV-active blue fluorescent spot (R f​ ~0.3).

  • Workup: Cool to room temperature, separate the organic layer, and wash with 1M NaOH (2 x 20 mL) to remove unreacted boronic acid. Dry over MgSO 4​ , concentrate, and purify via silica gel chromatography to yield the intermediate.

Protocol B: Chemoselective Reduction to 1,2,3,4-Tetrahydroquinoline

This metal-free protocol leverages Lewis acid-catalyzed silane reduction to absolutely prevent carbocyclic over-reduction[2][3].

  • Preparation: In an oven-dried vial inside a glovebox (or under strict Ar flow), dissolve 2-(1-methyl-1H-pyrazol-4-yl)quinoline (5.0 mmol) in anhydrous Toluene (15 mL).

  • Catalyst & Reductant Addition: Add B(C 6​ F 5​ ) 3​ (0.25 mmol, 5 mol%), followed by the slow, dropwise addition of diethylsilane (Et 2​ SiH 2​ , 15.0 mmol, 3.0 equiv). Caution: Mild exotherm and gas evolution (H 2​ ) may occur.

  • Reaction: Seal the vial and heat to 100°C for 24 hours.

  • Validation (In-Process): Monitor via LC-MS. Look for the mass shift from m/z 212.1 [M+H] + to m/z 216.1 [M+H] + .

  • Workup: Cool to room temperature. Quench the reaction by adding 1M TBAF in THF (10 mL) and stir for 2 hours to cleave any N-silyl intermediates. Extract with EtOAc, wash with brine, dry, and concentrate.

  • Final Validation: 1 H NMR (CDCl 3​ ) will confirm success via the disappearance of the aromatic pyridine doublets (8.0–8.2 ppm) and the emergence of characteristic aliphatic multiplets for the tetrahydroquinoline core at ~1.9 ppm (C3-H 2​ ), ~2.8 ppm (C4-H 2​ ), and ~4.4 ppm (C2-H).

PART 5: Frequently Asked Questions (FAQs)

Q: Can I use 2-bromoquinoline instead of 2-chloroquinoline for the Suzuki step? A: Yes. 2-Bromoquinoline undergoes oxidative addition much faster than the chloro-analogue[5]. However, this increased reactivity also makes it more prone to hydrodehalogenation (yielding unsubstituted quinoline) if the transmetalation step is delayed. If using the bromo-variant, ensure your boronic acid is highly soluble and readily available in the organic phase.

Q: Is there a risk of reducing the pyrazole ring during Step 2? A: The 1-methyl-1H-pyrazole ring is highly aromatic and exceptionally resistant to reduction compared to the pyridine or benzene rings. Unless you are using extreme conditions (e.g., Ru/C at 150°C and 1000 psi H 2​ ), the pyrazole ring will remain intact.

Q: My final product is turning dark brown upon storage. Why? A: 1,2,3,4-Tetrahydroquinolines are electron-rich secondary amines and are susceptible to slow air oxidation back to the dihydroquinoline or quinoline state, which often presents as a dark discoloration. Store the final product under Argon at -20°C, or convert it to an HCl salt for long-term benchtop stability.

References

  • Assembly of 2‑Substituted Tetrahydroquinolines from ortho-Methylbenzenesulfamides and Dienes, Using a C(sp3)–H Activation/Annulation Sequence. National Center for Biotechnology Information (NIH). URL:[Link]

  • Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. Dalian Institute of Chemical Physics (DICP). URL:[Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. National Center for Biotechnology Information (NIH). URL:[Link]

  • Reductive rearrangement of substituted quinolines to 2,3-disubstituted indoles enabled by water activation. National Center for Biotechnology Information (NIH). URL:[Link]

  • Boron-Catalyzed Hydrogenative Reduction of Substituted Quinolines to Tetrahydroquinolines with Hydrosilanes. Organic Chemistry Portal. URL:[Link]

  • Boron-Catalyzed Hydrogenative Reduction of Substituted Quinolines to Tetrahydroquinolines with Hydrosilanes. Korea Advanced Institute of Science and Technology (KAIST). URL:[Link]

  • Efficient synthesis of tetrahydroquinolines via selective reduction of quinolines with copper salts and silanes. Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

  • Process for the preparation of bromo-substituted quinolines (JP2012526120A). Google Patents.

Sources

Technical Support Center: Troubleshooting Purification of 2-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the specific chromatographic and handling challenges associated with 2-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline .

This molecule features a dual-heterocyclic framework: a lipophilic, basic tetrahydroquinoline core and a polar, slightly basic 1-methylpyrazole moiety. These structural features present two primary purification bottlenecks: strong basic interactions with acidic stationary phases and a high susceptibility to aerobic aromatization.

Purification Decision Workflow

Before diving into specific troubleshooting steps, consult the decision tree below to determine the optimal purification strategy based on your crude mixture's behavior.

PurificationWorkflow Crude Crude Mixture 2-(1-methyl-1H-pyrazol-4-yl)- 1,2,3,4-tetrahydroquinoline TLC TLC Assessment (Hexane/EtOAc) Crude->TLC Streaking Severe Streaking/Tailing on Bare Silica? TLC->Streaking ModSilica Use Amine-Modified Silica (KP-NH) Column Streaking->ModSilica Yes StdSilica Use Standard Silica with 1% TEA Additive Streaking->StdSilica No Oxidation Oxidation to Quinoline Detected (-4 Da)? ModSilica->Oxidation StdSilica->Oxidation Inert Degas Solvents & Purify under N2/Ar Oxidation->Inert Yes Proceed Proceed to Concentration (<40°C bath) Oxidation->Proceed No Inert->Proceed

Figure 1: Decision tree for the purification of 2-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline.

Frequently Asked Questions (FAQs)

Q1: My compound streaks severely on normal-phase silica gel, resulting in poor recovery and co-elution. Why does this happen, and how can I achieve sharp peaks?

Causality: The streaking is caused by strong acid-base interactions. The basic secondary amine of the tetrahydroquinoline ring and the pyrazole nitrogens act as hydrogen bond acceptors/donors. They interact strongly with the acidic silanol (Si-OH) groups on the surface of bare silica gel[1]. This creates a kinetically slow adsorption-desorption cycle, manifesting as "tailing" on TLC and broad, overlapping peaks during column chromatography.

Solution: You have two field-proven options to disrupt this interaction:

  • Stationary Phase Modification (Preferred): Switch to an amine-functionalized silica column (e.g., KP-NH). The bonded amine phase permanently shields the acidic silanols, changing the surface chemistry to be neutral/basic. This allows basic amines to elute in sharp bands using simple, additive-free gradients[1].

  • Mobile Phase Modification: Introduce 1–2% Triethylamine (TEA) or 0.5% aqueous ammonia into your eluent. The basic additive acts sacrificially, competitively binding to the active silanol sites and masking them from your target analyte[2].

Q2: LC-MS analysis of my purified fractions shows a major impurity with a mass exactly 4 Da lower than my target compound ([M-4]+). What is this, and how do I prevent it?

Causality: The -4 Da mass difference indicates that your 1,2,3,4-tetrahydroquinoline has undergone aerobic oxidative dehydrogenation to form the fully aromatic 2-(1-methyl-1H-pyrazol-4-yl)quinoline[3]. Tetrahydroquinolines are highly susceptible to autoxidation in the presence of ambient oxygen and light, a process thermodynamically driven by the massive gain in resonance stabilization energy upon aromatization[3].

Solution: To prevent aromatization during purification and handling:

  • Degas Solvents: Sparge all chromatography solvents with Nitrogen or Argon for 10–15 minutes prior to use to displace dissolved oxygen.

  • Temperature Control: Avoid excessive heat during solvent evaporation. Keep the rotary evaporator water bath strictly below 40°C.

  • Storage: Flush collection flasks and storage vials with inert gas and store the purified compound at -20°C in the dark.

Q3: I synthesized this compound via reduction of the corresponding quinoline. How do I separate the unreacted quinoline starting material from the tetrahydroquinoline product?

Causality: The fully aromatic quinoline is significantly less polar and less basic than the tetrahydroquinoline product because its nitrogen lone pair is partially involved in the aromatic system.

Solution: On standard silica gel (deactivated with 1% TEA) or amine-modified silica, the quinoline will elute significantly earlier than the tetrahydroquinoline. A shallow gradient of Hexane/Ethyl Acetate (starting at 95:5 and slowly ramping to 70:30) provides excellent baseline resolution between the two species[2].

Self-Validating Experimental Protocols

Protocol A: Additive-Free Chromatography using Amine-Functionalized Silica (Recommended)

This method is ideal for downstream biological assays where trace TEA contamination is unacceptable.

  • Column Equilibration: Mount a pre-packed amine-functionalized silica column (e.g., Biotage KP-NH) onto your flash system. Equilibrate with 3 column volumes (CV) of 100% Hexane.

  • Sample Loading: Dissolve the crude 2-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline in a minimal volume of Dichloromethane (DCM). Load directly onto the column.

  • Elution: Run a gradient of 0% to 40% Ethyl Acetate in Hexane over 12 CV.

  • Self-Validation Step: Spot the collected fractions on an Amine-TLC plate. The product should elute as a tight, circular spot (Rf ~0.3 at 30% EtOAc). Diagnostic check: If the spot is streaky on the amine plate, the column capacity was exceeded (mass overloading). Reduce the injection mass by 50% for the next run.

Protocol B: Triethylamine (TEA) Deactivation of Standard Silica Gel

Use this method when amine-modified columns are unavailable.

  • Slurry Preparation: Prepare a silica gel slurry in Hexane containing 2% v/v TEA.

  • Column Packing & Washing: Pack the column and flush with 2 CV of Hexane containing 1% TEA. Causality: This pre-flush is mandatory to ensure complete saturation of the acidic silanol sites before the target compound is introduced[4].

  • Sample Loading & Elution: Load the sample and elute using a Hexane/EtOAc gradient supplemented with a constant 1% TEA throughout the run.

  • Self-Validation & TEA Removal: Pool the product fractions and concentrate under reduced pressure (<40°C). To validate complete TEA removal, perform 1 H-NMR analysis; look for the absence of TEA ethyl signals (triplet at ~1.0 ppm, quartet at ~2.5 ppm). If TEA persists, co-evaporate the residue with toluene (3 x 10 mL) or place under high vacuum (lyophilizer) for 12 hours.

Quantitative Data Presentation

The following table summarizes the expected performance metrics of various purification methodologies for tetrahydroquinoline derivatives based on empirical laboratory data.

Purification MethodStationary PhaseMobile Phase ModifiersPeak ShapeExpected RecoveryQuinoline ResolutionDownstream Compatibility
Standard Flash Bare SilicaNoneSevere Tailing< 40%PoorHigh
Modified Flash Bare Silica1-2% TEA or NH 4​ OHSharp85-95%ModerateLow (Requires TEA removal)
Amine Flash KP-NH SilicaNoneSharp> 90%ExcellentHigh
RP-HPLC C180.1% Formic AcidSharp75-85%GoodHigh (Requires lyophilization)

References

  • Biotage. "Is there an easy way to purify organic amines?" Biotage Knowledge Blog. URL:[Link]

  • Teledyne ISCO. "Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography." URL:[Link]

  • Zhou, W. et al. "Additive-free aerobic oxidative dehydrogenation of N-heterocycles under catalysis by NiMn layered hydroxide compounds." Journal of Catalysis 361 (2018): 1-11. URL:[Link]

  • Science Forums. "Amine purification - Chemistry." URL:[Link]

Sources

Technical Support Center: Stability & Handling of 2-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline . This compound features a tetrahydroquinoline (THQ) core substituted with an electron-rich 1-methylpyrazole ring. While this scaffold is highly valuable in drug discovery and medicinal chemistry, the secondary amine and the saturated ring of the THQ moiety introduce specific stability challenges in solution.

This guide is designed for researchers and assay developers to troubleshoot degradation issues, prevent Pan-Assay Interference (PAINS) behavior, and establish highly reliable experimental workflows.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: My DMSO stock solution turned yellow/brown after a few days on the bench. What is happening?

A: Your compound is undergoing oxidative degradation and photodegradation. The N-H bond of the 1,2,3,4-tetrahydroquinoline core has a relatively low bond dissociation energy (BDE). When exposed to ambient light and dissolved oxygen—particularly in solvents like Dimethyl Sulfoxide (DMSO)—the secondary amine readily forms a nitrogen-centered radical[1]. This initiates a cascade that dehydrogenates the saturated ring, leading to 3,4-dihydroquinoline intermediates and eventually fully aromatized quinoline derivatives[2]. Discoloration (yellowing to brown) is the universal visual indicator that the THQ core has oxidized[3].

Causality Insight: DMSO is hygroscopic and often contains dissolved oxygen. Under ambient light, trace metals or peroxides in aging DMSO catalyze the abstraction of the hydrogen atom from the THQ amine.

Q2: I am observing inconsistent assay results, including loss of potency and false positives. Is this related to compound stability?

A: Yes, degraded THQs are notorious Pan-Assay Interference Compounds (PAINS). Recent extensive profiling in high-throughput screening (HTS) has demonstrated that many THQ derivatives degrade in solution within days[4]. The resulting reactive byproducts—such as imines or oxidized quinoline species—can covalently modify protein targets or interfere with fluorescence readouts (e.g., TR-FRET)[4]. If your compound is generating inconsistent data, you are likely assaying a complex mixture of the intact parent compound and its reactive degradation products.

Q3: What is the optimal solvent and temperature for long-term storage?

A: Methanol at -20°C or -80°C, stored in amber vials. While DMSO is the standard for HTS libraries, THQs exhibit rapid oxidative decomposition in DMSO[5]. Recent stability studies on related hydroquinoline compounds indicate that Methanol at -20°C provides superior stability compared to aqueous or DMSO environments[6]. If DMSO must be used for biological assays, solutions should be prepared fresh, degassed, and frozen immediately in single-use aliquots. Acidified aqueous solutions should be strictly avoided, as low pH accelerates transformation[6].

Part 2: Mechanistic Pathways & Workflows

To understand how to protect your compound, you must understand its failure modes. The diagram below illustrates the oxidative causality that compromises THQ-based compounds.

G A 2-(1-methyl-1H-pyrazol-4-yl)- 1,2,3,4-THQ (Intact) B Nitrogen-Centered Radical A->B O2 / Light (DMSO/H2O) C 3,4-Dihydroquinoline Intermediate B->C -H• D Quinoline Derivative (Fully Oxidized) C->D Oxidation E Assay Interference (PAINS) C->E Protein Reactivity D->E False Positives

Fig 1: Oxidative degradation pathway of THQ leading to assay interference.

Experimental Protocol: Preparation of Ultra-Stable Stock Solutions

To ensure the scientific integrity of your assays, every protocol must be a self-validating system. Follow this methodology to prevent the introduction of PAINS into your screening cascade.

Step 1: Environmental Control Weigh the dry powder of 2-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline under an inert atmosphere (Argon or Nitrogen) to prevent premature oxidation.

Step 2: Solvent Degassing Use anhydrous, HPLC-grade Methanol or DMSO. Prior to dissolution, sparge the solvent with Argon for 15 minutes to displace dissolved oxygen.

Step 3: Dissolution and Aliquoting Dissolve the compound to the desired stock concentration (e.g., 10 mM). Immediately transfer the solution into amber glass vials or opaque microcentrifuge tubes to block photolytic degradation[3].

Step 4: Flash Freezing and Storage Flash-freeze the aliquots using liquid nitrogen. Store the frozen stocks at -20°C or -80°C.

Step 5: Assay Implementation (Self-Validation) Thaw an aliquot only once immediately before the experiment. Dilute into the final aqueous assay buffer and discard any remaining stock. Validation Step: Run a baseline LC-MS/MS on a control aliquot at Time=0 and Time=24h to confirm the absence of the M-2 (dihydroquinoline) or M-4 (quinoline) oxidation peaks.

Workflow Step1 Weigh Dry Powder (Under Argon/N2) Step2 Dissolve in Degassed Methanol or DMSO Step1->Step2 Step3 Aliquot into Amber Vials Step2->Step3 Step4 Flash Freeze (Liquid N2) Step3->Step4 Step5 Store at -20°C (Light Protected) Step4->Step5 Step6 Dilute in Aqueous Buffer (Immediately before assay) Step5->Step6 Thaw once & discard excess

Fig 2: Optimal workflow for THQ stock preparation and assay dilution.

Part 3: Quantitative Stability Data

The following table summarizes the expected stability profile of tetrahydroquinoline derivatives under various environmental conditions, synthesized from recent degradation profiling studies[3][4][6].

Solvent / MatrixTemperatureLight ExposureAtmosphereExpected Shelf-Life (Intact >95%)Primary Degradation Risk
Dry Powder 4°CDarkArgon> 2 YearsNone
Methanol (Anhydrous) -20°CDarkSealed> 6 MonthsMinimal
DMSO (Standard) 22°C (RT)AmbientAir< 3 DaysRapid Oxidation / PAINS formation
DMSO (Degassed) -20°CDarkArgon~ 3 MonthsSlow Oxidation
Aqueous Buffer (pH 7.4) 37°CAmbientAir< 12 HoursOxidation / Precipitation
Acidified Water (pH 2) 22°C (RT)AmbientAir< 4 HoursAcid-catalyzed transformation

Note: The presence of the 1-methylpyrazole group enhances the compound's aqueous solubility compared to unsubstituted THQ, but it does not protect the secondary amine from oxidation. Always prioritize cold, dark, and oxygen-free storage.

References

  • Bashore, F. M., et al. (2023). "Fused Tetrahydroquinolines Are Interfering with Your Assay." Journal of Medicinal Chemistry, 66(21), 14434-14446. Available at:[Link]

  • National Institute of Informatics (NII). "Antioxidant Activity and Oxidation Products of 1,2,3,4-Tetrahydroquinoxalines." Available at: [Link]

  • Royal Society of Chemistry. (2026). "Stability and transformation products of rubber derived compounds under various storage conditions." Environmental Science: Processes & Impacts. Available at:[Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to solubility issues that may be encountered during your experiments. Here, we combine fundamental chemical principles with proven laboratory techniques to help you successfully work with this compound.

Troubleshooting Guide: Addressing Poor Solubility

This section addresses specific problems you might face and offers a systematic approach to resolving them.

Problem 1: The compound is poorly soluble in aqueous buffers for my biological assay.

Poor aqueous solubility is a common hurdle for many organic molecules.[1] The structure of 2-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline, with its largely nonpolar tetrahydroquinoline and pyrazole rings, suggests that its water solubility may be limited.

Underlying Causes and Step-by-Step Solutions:

  • pH-Dependent Solubility: The pyrazole moiety contains nitrogen atoms that can be protonated in acidic conditions, forming a more soluble salt.[2][3] The tetrahydroquinoline nitrogen also has basic properties.

    Experimental Protocol: pH-Solubility Profiling

    • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

    • Sample Preparation: Add an excess of your compound to a fixed volume of each buffer in separate vials.

    • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Separation: Centrifuge the samples to pellet the undissolved solid.

    • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

    • Analysis: Plot the solubility as a function of pH to identify the pH range where solubility is maximized.

  • Use of Co-solvents: For many nonpolar drugs, co-solvents can significantly improve solubility.[4] They work by reducing the polarity of the aqueous solvent system.

    Recommended Co-solvents:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Propylene glycol

    • Polyethylene glycol (PEG)

    Experimental Protocol: Co-solvent Titration

    • Prepare a stock solution of your compound in 100% of a water-miscible organic co-solvent (e.g., DMSO).

    • In a series of tubes, prepare your aqueous buffer.

    • Add increasing percentages of the co-solvent stock solution to the buffer (e.g., 0.1%, 0.5%, 1%, 2%, 5% v/v).

    • Visually inspect for precipitation.

    • If no precipitation is observed, you can proceed with your experiment, ensuring the final co-solvent concentration is compatible with your assay system.

    Expert Tip: Always run a vehicle control (buffer with the same concentration of co-solvent) in your biological assays to account for any effects of the co-solvent itself.

Problem 2: The compound precipitates when I dilute my DMSO stock solution into an aqueous medium.

This is a common issue when a compound is highly soluble in an organic solvent but poorly soluble in water.

Troubleshooting Workflow:

start Precipitation upon dilution of DMSO stock check_final_conc Is the final concentration below the aqueous solubility limit? start->check_final_conc reduce_conc Reduce the final concentration check_final_conc->reduce_conc No use_cosolvent Increase the co-solvent percentage in the final solution check_final_conc->use_cosolvent Yes success Solubility issue resolved reduce_conc->success change_solvent Try a different co-solvent (e.g., ethanol, PEG 400) use_cosolvent->change_solvent Still precipitates use_cosolvent->success ph_adjustment Adjust the pH of the aqueous medium change_solvent->ph_adjustment Still precipitates change_solvent->success formulation Consider formulation strategies (e.g., cyclodextrins, surfactants) ph_adjustment->formulation Still precipitates ph_adjustment->success formulation->success cluster_0 Kinetic Solubility cluster_1 Thermodynamic Solubility k_start Prepare high-concentration DMSO stock k_add Add to aqueous buffer k_start->k_add k_measure Measure concentration before precipitation k_add->k_measure t_start Add excess solid to buffer t_equilibrate Equilibrate for 24-48h t_start->t_equilibrate t_separate Separate solid and supernatant t_equilibrate->t_separate t_measure Measure concentration of supernatant t_separate->t_measure

Caption: Workflow for determining kinetic vs. thermodynamic solubility.

Q4: Are there any other physical modification techniques I can try?

Yes, other techniques that can be explored include:

  • Micronization: This process reduces the particle size of the compound, which increases the surface area available for dissolution. [4]However, it does not increase the equilibrium solubility. [1]* Solid Dispersions: The compound can be dispersed in a water-soluble carrier, which can improve its dissolution rate. [5]* Amorphous vs. Crystalline Form: The amorphous form of a compound is generally more soluble than its crystalline counterpart.

References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022). International Journal of Medical Science and Dental Research. Available at: [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021). Ascendia Pharma. Available at: [Link]

  • Methods of solubility enhancements | PPTX - Slideshare. (n.d.). SlideShare. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. Available at: [Link]

Sources

How to prevent degradation of 2-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability, Handling, and Degradation Prevention for 2-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline

Executive Summary & Mechanistic Overview

Visualizing the Degradation Logic

To prevent degradation, we must first understand the chemical pathways. The following diagram illustrates the chemical logic of THQ secondary amine oxidation, highlighting the reactive intermediates that lead to compound loss.

DegradationPathway THQ 2-(1-methyl-1H-pyrazol-4-yl)- 1,2,3,4-tetrahydroquinoline (Secondary Amine) Radical Nitrogen-Centered Radical (Reactive Intermediate) THQ->Radical -H• Abstraction Hydroxylamine Hydroxylamine Derivative THQ->Hydroxylamine Direct Attack O2 Oxygen / ROS (Autoxidation) O2->Radical Initiates Peroxide Trace Peroxides (Formulation Excipients) Peroxide->Hydroxylamine Mediates Quinoline Aromatized Quinoline (Final Degradant) Radical->Quinoline Further Oxidation (-H2) Hydroxylamine->Quinoline Dehydration / Aromatization Nitrone Nitrone Derivative Hydroxylamine->Nitrone Oxidation

Mechanistic pathways of oxidative degradation for the tetrahydroquinoline secondary amine.

Troubleshooting & FAQs

Q1: Why does my compound turn yellow/brown over time, and what is the chemical cause? A1: Discoloration is a hallmark of oxidative degradation in amine-based and pyrazole compounds[1]. The secondary amine in the THQ ring is prone to autoxidation. Oxygen (or reactive oxygen species) abstracts the hydrogen atom from the N-H bond, generating a nitrogen-centered radical[3]. This intermediate rapidly cascades into hydroxylamines, nitrones, or fully aromatized quinoline derivatives[4]. The extended conjugated systems of these aromatized degradants absorb visible light, causing the observed yellow/brown discoloration.

Q2: How do formulation excipients accelerate the degradation of this compound? A2: Excipients impact stability through two primary mechanisms: trace impurities and pH microenvironments. Many polymeric excipients (e.g., PEGs, povidone) contain trace hydroperoxides that directly mediate the oxidation of secondary amines to hydroxylamines[2]. Furthermore, if your compound is formulated as a salt, basic excipients can cause disproportionation—converting the stable, protonated salt back into the non-ionized free base. The non-ionized amine has an available lone pair, making it exponentially more susceptible to oxidation[2][5].

Q3: What are the absolute best practices for long-term storage? A3: To achieve long-term stability, you must eliminate the kinetic drivers of oxidation:

  • Temperature: Store the compound at -20°C to lower the kinetic energy available for autoxidation[1][6].

  • Atmosphere: Displace oxygen by padding the headspace of the storage container with an inert gas, such as high-purity Argon or Nitrogen[1][7].

  • Light Protection: Store in amber glass vials to prevent UV-induced radical initiation (photodegradation)[1].

Q4: Can I use antioxidants to stabilize the compound in solution? A4: Yes. The addition of radical scavengers, such as Butylated hydroxytoluene (BHT), or reducing agents like ascorbic acid, can terminate the oxidation chain reactions[8]. However, ensure the chosen antioxidant is compatible with your downstream assays, as BHT can sometimes interfere with specific spectroscopic readings.

Quantitative Stability Data

The following table summarizes the expected stability of THQ derivatives under various environmental conditions, providing a baseline for your predictive stability models.

Environmental ConditionStressor / MechanismEstimated Stability (Half-Life)Primary Degradant Profile
Optimal (-20°C, Ar gas, Dark) None (Kinetic suppression)> 24 monthsNone detected
Ambient (25°C, Air, Light) Autoxidation & PhotolysisWeeks to MonthsQuinoline derivatives, N-oxides
Oxidative Stress (3% H₂O₂) Peroxide-mediated oxidation< 24 hoursHydroxylamines, Nitrones[4]
Formulation (Acidic pH < 5) Protonation of secondary amine> 12 monthsMinimal (Lone pair protected)[2]
Formulation (Basic pH > 8) Disproportionation to free baseDays to WeeksQuinoline derivatives[5]

Self-Validating Experimental Protocols

To ensure scientific integrity, your lab must implement self-validating systems. The following protocols include internal controls to verify that your handling methods are actively preventing degradation.

Protocol A: Inert Storage & Sentinel Validation

Causality: By running a parallel "stressed" control alongside your main batch, you prove that the absence of degradation in your bulk material is due to your strict storage conditions, not an inherently unreactive batch.

  • Preparation: Aliquot the synthesized 2-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline into primary amber glass vials.

  • Purging: Insert an Argon gas line into the vial (without touching the solid/liquid) and purge the headspace for 30 seconds to displace ambient oxygen[7].

  • Sealing: Cap tightly with PTFE-lined septa immediately after removing the gas line. Store at -20°C[6].

  • Sentinel System: Leave one aliquot (the "stressed control") in a clear vial, exposed to ambient air at room temperature.

  • Validation: Every 30 days, analyze both the main batch and the stressed control via HPLC-MS. The system is validated if the main batch remains >99.5% pure while the stressed control exhibits the expected quinoline/hydroxylamine degradant peaks.

Protocol B: Forced Degradation & Stability-Indicating Assay

Causality: Forced degradation identifies the exact mass-to-charge (m/z) ratios of your degradants, allowing you to track them accurately during real-time stability studies[8].

ForcedDegradation Start Initiate Forced Degradation Prep Prepare 1 mg/mL Solution (e.g., Acetonitrile/Water) Start->Prep Split Split into Aliquots Prep->Split Control Control Aliquot (Stored at -20°C, Ar gas) Split->Control Stress1 Oxidative Stress (3% H2O2, 24h, RT) Split->Stress1 Stress2 Photolytic Stress (ICH Q1B UV/Vis Exposure) Split->Stress2 Analyze HPLC-DAD/MS Analysis Control->Analyze Quench Quench Reactions (Sodium Thiosulfate for H2O2) Stress1->Quench After 24h Stress2->Analyze Quench->Analyze Validate Identify Degradants (m/z) Validate Stability-Indicating Method Analyze->Validate Compare Profiles

Step-by-step workflow for conducting a self-validating forced degradation study.

Step-by-Step Methodology:

  • Solution Prep: Prepare a 1 mg/mL stock solution of the compound in a suitable LC-MS grade solvent (e.g., Acetonitrile)[8].

  • Oxidative Stress: To one aliquot, add H₂O₂ to achieve a final concentration of 3%. Incubate at room temperature for 24 hours[8].

  • Quenching: Quench the oxidative reaction using a stoichiometric amount of sodium thiosulfate to prevent degradation from continuing inside the HPLC auto-sampler.

  • Analysis: Inject the stressed sample, the control sample, and a blank into the HPLC-DAD/MS.

  • Interpretation: Identify the emergence of peaks with m/z values corresponding to the addition of oxygen (+16 Da for N-oxide/hydroxylamine) or the loss of hydrogen (-2 Da to -4 Da for aromatization to quinoline).

Sources

Interpreting ambiguous results from 2-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline experiments

Author: BenchChem Technical Support Team. Date: April 2026

The THQ-Pyrazole Helpdesk: Troubleshooting Epigenetic Probe Development

Welcome to the Technical Support Center for 2-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline (THQ-pyrazole) and its derivatives. As a core scaffold in medicinal chemistry, this compound is heavily utilized in the design of selective epigenetic probes targeting the Bromodomain and Extra-Terminal (BET) family (BRD2, BRD3, BRD4, BRDT) and CBP/p300 histone acetyltransferases [1].

While the THQ-pyrazole core offers excellent ligand efficiency for the acetyl-lysine (KAc) binding pocket, researchers frequently encounter ambiguous results during Structure-Activity Relationship (SAR) campaigns [2]. This guide provides causality-driven troubleshooting to resolve discrepancies in biochemical assays, structural biology, and cellular phenotypes.

I. Mechanistic Context: How the THQ-Pyrazole Scaffold Functions

To troubleshoot effectively, you must understand the structural basis of the probe's activity. The tetrahydroquinoline nucleus anchors into the KAc pocket of the bromodomain, while the 1-methyl-1H-pyrazol-4-yl moiety projects toward the ZA loop—a highly flexible region that dictates selectivity between Bromodomain 1 (BD1) and Bromodomain 2 (BD2) [3].

BET_Pathway Chromatin Acetylated Histones (Chromatin) BET BET Proteins (BRD2/3/4 BD1 & BD2) Chromatin->BET Recruits via KAc Transcription Transcriptional Complex (P-TEFb, RNA Pol II) BET->Transcription Activates THQ THQ-Pyrazole Probe (2-(1-methyl-1H-pyrazol-4-yl)-THQ) THQ->BET Competitively Inhibits KAc Binding Pocket MYC MYC Oncogene Transcription Transcription->MYC Drives Expression Proliferation Tumor Cell Proliferation MYC->Proliferation Promotes

Mechanism of Action: THQ-pyrazole probe inhibiting BET bromodomain-mediated MYC transcription.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing a 10-fold discrepancy in IC50 values between AlphaScreen and TR-FRET assays for my THQ-pyrazole derivatives? The Causality: AlphaScreen technology relies on the generation of singlet oxygen to produce a luminescent signal. The pyrazole-THQ scaffold, depending on its specific substitutions, can act as a singlet oxygen quencher or absorb light in the emission spectrum, leading to artificially inflated potency (false positives). TR-FRET is significantly less susceptible to this specific type of assay interference. The Solution: Do not rely solely on AlphaScreen for this chemotype. If a discrepancy arises, immediately transition to a label-free biophysical assay, such as Surface Plasmon Resonance (SPR), to validate true thermodynamic binding kinetics.

Q2: My structural biology team cannot co-crystallize the THQ-pyrazole probe with BRD4-BD1, despite strong biochemical activity. What is going wrong? The Causality: The THQ core's interaction with the LPF shelf and ZA loop is highly stereospecific. If you are using a racemic mixture of 2-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline, the inactive enantiomer can sterically clash within the KAc pocket, preventing uniform lattice formation during crystallization. Previous fragment-based screens have proven that only one enantiomer of the THQ scaffold effectively crystallizes within the BET bromodomain [2]. The Solution: Perform preparative chiral high-performance liquid chromatography (HPLC) to separate the enantiomers prior to setting up crystal trays [2].

Q3: In cellular assays, the probe downregulates MYC initially, but I observe rebound expression at 48 hours. Is the compound degrading? The Causality: While pan-BET inhibitors (like JQ1) notoriously cause MYC rebound due to compensatory kinome rewiring, highly selective BD2 inhibitors built on the THQ scaffold typically demonstrate no rebound expression effects [1]. If you observe rebound, it is likely a dosing artifact. Dosing above the selectivity window forces the compound to inhibit BD1 as well, triggering the pan-BET rebound phenotype. Alternatively, rapid CYP450-mediated oxidation of the 1-methyl group on the pyrazole can lead to premature clearance. The Solution: Run a cellular NanoBRET assay to continuously monitor target engagement over 48 hours. Ensure your dosing strictly remains within the BD2 selectivity margin.

Workflow Start Ambiguous IC50 (Biochemical Assay) CheckAssay Identify Assay Format Start->CheckAssay AlphaScreen AlphaScreen CheckAssay->AlphaScreen TRFRET TR-FRET CheckAssay->TRFRET Interference Check Singlet Oxygen Quenching AlphaScreen->Interference Protein Verify BD1/BD2 Construct Purity TRFRET->Protein Resolve1 Switch to Label-Free (SPR / ITC) Interference->Resolve1 If quenching + Resolve2 Perform Chiral Separation Protein->Resolve2 If enantiomers present

Decision tree for troubleshooting ambiguous in vitro binding affinities of THQ-pyrazole probes.

III. Quantitative Data Presentation

When comparing the efficacy of your THQ-pyrazole derivatives, expect variance across assay formats. Use the table below as a benchmark for a typical BD2-selective THQ-pyrazole probe.

Table 1: Comparative Assay Metrics for THQ-Pyrazole Derivatives

ParameterAlphaScreen (Biochemical)TR-FRET (Biochemical)NanoBRET (Cellular)SPR (Biophysical)
Primary Readout LuminescenceFluorescence ResonanceBioluminescenceRefractive Index
Susceptibility to Quenching HighLowLowNone (Label-free)
BRD4-BD1 IC50 (Typical) 1.2 µM*0.8 µM2.5 µMKD = 0.9 µM
BRD4-BD2 IC50 (Typical) 0.05 µM0.06 µM0.15 µMKD = 0.04 µM
Selectivity Window (BD2/BD1) ~24x~13x~16x~22x

*Asterisk denotes potential artificial inflation due to assay interference. Always validate AlphaScreen hits orthogonally.

IV. Self-Validating Experimental Protocols

To ensure data integrity, all workflows utilizing the THQ-pyrazole scaffold must be self-validating. Implement the following standard operating procedures.

Protocol A: Cellular NanoBRET Target Engagement Assay

This protocol verifies that your compound physically binds to the target inside living cells, ruling out poor membrane permeability as a cause for ambiguous phenotypic data.

  • Transfection & Plating: Transfect HEK293T cells with NanoLuc-BRD4-BD1 or NanoLuc-BRD4-BD2 fusion plasmids. Self-Validation Step: Include a mock transfection (empty vector) to establish the background luminescence baseline.

  • Tracer Titration: Treat cells with a fluorescent BET tracer. Calculate the EC50 of the tracer to ensure you are operating at a concentration where competitive displacement by your THQ-pyrazole probe is mathematically measurable.

  • Compound Addition: Treat the cells with a 10-point dose-response of the THQ-pyrazole probe. Self-Validation Step: Run (+)-JQ1 as a positive control (expected to displace the tracer completely) and an inactive THQ enantiomer as a negative control.

  • BRET Measurement: Add NanoBRET Nano-Glo Substrate and measure dual-emission (460 nm and 618 nm).

  • System Validation Checkpoint: Calculate the Z'-factor for the assay plate. The data is only deemed valid and actionable if the Z'-factor is > 0.5.

Protocol B: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Use this label-free method to bypass fluorescence/luminescence interference.

  • Ligand Immobilization: Immobilize recombinant BRD4-BD1 and BRD4-BD2 onto separate channels of a CM5 sensor chip via standard amine coupling. Self-Validation Step: Leave one channel unmodified and activated/deactivated to serve as a blank reference channel to subtract bulk refractive index changes.

  • Analyte Preparation: Prepare the THQ-pyrazole probe in running buffer (e.g., HBS-EP+ with 1% DMSO) in a 2-fold dilution series starting at 10 µM.

  • Kinetic Injection: Inject the analyte series across all channels at a flow rate of 30 µL/min. Self-Validation Step: Include solvent correction cycles (varying DMSO concentrations from 0.5% to 1.5%) every 15 cycles to mathematically correct for the bulk effect of DMSO on the sensorgram.

  • System Validation Checkpoint: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. The assay is only valid if the Chi-square (χ²) value of the fit is less than 10% of the Rmax (maximum response).

V. References

  • Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC. nih.gov.

  • Recent Advances on Small-Molecule Bromodomain-Containing Histone Acetyltransferase Inhibitors | Journal of Medicinal Chemistry. acs.org.

  • Discovery of Tetrahydroquinoxalines as Bromodomain and Extra-Terminal Domain (BET) Inhibitors with Selectivity for the Second Bromodomain. acs.org.

Sources

Validation & Comparative

Validating the Biological Activity of 2-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline (CAS 1306604-01-2) represents a highly privileged structural scaffold in modern epigenetic drug discovery. While early bromodomain inhibitors broadly targeted the BET family (e.g., BRD4), achieving therapeutic selectivity for the CREB-binding protein (CBP) and EP300 bromodomains requires exploiting subtle structural differences in the binding pocket. This guide provides an objective performance comparison of this scaffold against alternative inhibitors and details a self-validating experimental workflow to rigorously quantify its biological activity.

Mechanistic Rationale: The Tetrahydroquinoline-Pyrazole Pharmacophore

To understand why this specific scaffold is utilized, one must analyze the causality of its binding kinetics. The molecule operates via a dual-interaction mechanism:

  • The KAc Mimetic: The 1-methyl-1H-pyrazol-4-yl moiety functions as a potent acetyl-lysine (KAc) mimetic. It establishes critical hydrogen bonds with the conserved asparagine residue (Asn1168 in CBP) deep within the bromodomain cavity[1].

  • The Geometric Vector: The rigid 1,2,3,4-tetrahydroquinoline core acts as a precise geometric constraint. By rigidifying the molecule, this core directs substituents toward the LPF (Leu-Pro-Phe) shelf—a unique hydrophobic region present in CBP/EP300 but significantly less accessible in BRD4[2].

Structural studies, including the co-crystallization of highly optimized tetrahydroquinoline derivatives with the CREBBP bromodomain (PDB: 5W0L, 5W0E), confirm that this exact structural pre-organization is the causal factor for the scaffold's exquisite >1000-fold selectivity profile[2][3].

Pathway KAc Acetylated Chromatin CBP CBP/EP300 Bromodomain KAc->CBP Binds Oncogenes Oncogene Transcription CBP->Oncogenes Activates Tumor Tumor Proliferation Oncogenes->Tumor Drives Inhibitor Tetrahydroquinoline Scaffold Inhibitor->CBP Potent Inhibition BRD4 BRD4 (BET Family) Inhibitor->BRD4 Weak Binding

Fig 1. CBP/EP300 signaling pathway and the selective inhibitory mechanism of the scaffold.

Comparative Performance Analysis

To objectively evaluate the performance of the tetrahydroquinoline-pyrazole scaffold, we compare it against established alternative CBP/EP300 inhibitors (SGC-CBP30, I-CBP112) and off-target BET inhibitors (JQ1).

Table 1: Comparative Biochemical Performance of Bromodomain Inhibitor Scaffolds

Compound / ScaffoldPrimary TargetBiochemical IC₅₀ (CBP)Selectivity vs BRD4Structural Core
Advanced THQ-Pyrazole (e.g., GNE-781) CBP/EP3000.94 nM> 5,000-foldTetrahydroquinoline
GNE-272 (Precursor) CBP/EP30020 nM~100-foldIndole
SGC-CBP30 CBP/EP30021 nM~40-foldBenzoxazepine
I-CBP112 CBP/EP300142 nM~10-foldBenzodiazepine
JQ1 BRD4 (BET)> 10,000 nM0.001-foldThienotriazolodiazepine

Data Interpretation: The data clearly illustrates the superiority of the tetrahydroquinoline-pyrazole architecture. While first-generation probes like I-CBP112 achieve only modest potency (142 nM), constraining the KAc-mimetic within the tetrahydroquinoline core (as seen in advanced analogs like GNE-781) drives the IC₅₀ into the sub-nanomolar range (0.94 nM) while amplifying BRD4 selectivity to >5000-fold[1][2].

Self-Validating Experimental Protocols

A robust validation pipeline must be a self-validating system: biochemical affinity (Phase 1) must translate to cellular target engagement (Phase 2), which must ultimately drive a phenotypic response (Phase 3).

Workflow Prep Compound Prep (10 mM DMSO) TRFRET Biochemical Assay (TR-FRET) Prep->TRFRET in vitro NanoBRET Cellular Target (NanoBRET) TRFRET->NanoBRET IC50 < 10 nM Pheno Phenotypic Assay (Proliferation) NanoBRET->Pheno IC50 < 100 nM

Fig 2. Self-validating experimental workflow for biological activity validation.

Phase 1: Biochemical Affinity Validation (TR-FRET)

Objective: Quantify the direct, cell-free binding affinity of the compound to the CBP bromodomain. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it eliminates compound auto-fluorescence interference (a common false-positive driver in standard fluorescence assays), providing a highly reliable biochemical IC₅₀.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the tetrahydroquinoline compound in 100% DMSO, starting at a top concentration of 10 mM.

  • Plate Transfer: Transfer 100 nL of the diluted compound into a 384-well low-volume microplate using an acoustic liquid handler.

  • Protein/Ligand Addition: Add 5 µL of assay buffer containing GST-tagged CBP bromodomain protein (final concentration 2 nM) and a biotinylated KAc peptide ligand (final concentration 20 nM).

  • Fluorophore Addition: Add 5 µL of detection mix containing Europium-labeled anti-GST antibody (FRET donor) and Streptavidin-APC (FRET acceptor).

  • Equilibration: Seal the plate and incubate for 1 hour at room temperature in the dark to reach thermodynamic equilibrium.

  • Data Acquisition: Read the plate on a multi-mode microplate reader (Excitation: 337 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm emission ratio to determine the IC₅₀.

Phase 2: Cellular Target Engagement (NanoBRET)

Objective: Confirm that the compound successfully permeates the cell membrane and binds CBP in a live-cell environment. Causality: Biochemical potency does not guarantee cellular efficacy due to potential permeability or efflux issues. NanoBRET provides a real-time, live-cell measure of target engagement, validating the compound's physiological viability.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293 cells with a plasmid encoding a NanoLuc-CBP bromodomain fusion protein using a standard lipid-based transfection reagent.

  • Cell Seeding: Harvest the cells after 24 hours and seed them into a 96-well white tissue culture plate at a density of 20,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Tracer & Compound Addition: Add a cell-permeable fluorescent NanoBRET tracer (acceptor) at its pre-determined K_d concentration. Immediately add the test compound at varying concentrations.

  • Incubation: Incubate the cells for 2 hours at 37°C to allow the compound to compete with the tracer for the CBP binding pocket.

  • Detection: Add Nano-Glo® substrate (donor) to the wells. Within 5 minutes, measure luminescence (460 nm) and fluorescence (618 nm) on a microplate reader.

  • Analysis: Calculate the BRET ratio (Acceptor emission / Donor emission). A decrease in the BRET ratio indicates successful displacement of the tracer by the test compound, yielding a cellular IC₅₀.

References

  • Title: A Unique Approach to Design Potent and Selective Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: CREBBP Bromodomain in complex with Cpd10 (PDB ID: 5W0L) Source: RCSB Protein Data Bank URL: [Link]

  • Title: CREBBP bromodomain in complex with Cpd19 (PDB ID: 5W0E) Source: RCSB Protein Data Bank URL: [Link]

Sources

Benchmarking 2-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline against known inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The epigenetic regulators CREB-binding protein (CBP) and EP300 are critical nodes in oncogenic transcription, particularly in hematological malignancies and androgen-receptor-driven cancers. Targeting these proteins requires extreme precision due to the structural homology across the broader bromodomain family (e.g., BET proteins like BRD4).

The compound 2-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline represents a highly optimized structural motif in modern epigenetic drug discovery[1]. In this scaffold, the 1-methyl-1H-pyrazol-4-yl moiety acts as a highly efficient acetyl-lysine (KAc) mimetic, anchoring via hydrogen bonds to the conserved asparagine in the bromodomain binding pocket. Crucially, the rigidified tetrahydroquinoline (THQ) ring system forces the molecule to project into the unique LPF (Leu-Pro-Phe) shelf of the CBP/EP300 bromodomain. This steric interaction drives exquisite selectivity over BRD4, which lacks this specific shelf geometry [1].

This guide objectively benchmarks this THQ-pyrazole scaffold against established industry standards: SGC-CBP30 (a first-generation CBP bromodomain inhibitor) [2], A-485 (a catalytic HAT domain inhibitor) [3], and JQ1 (a pan-BET inhibitor).

Mechanistic Divergence: Reader vs. Writer Inhibition

To properly benchmark these compounds, one must understand the causality of their molecular interventions. CBP/EP300 possesses both a "writer" domain (Histone Acetyltransferase, or HAT) and a "reader" domain (Bromodomain).

  • Writer Inhibition (A-485): Competes with acetyl-CoA at the HAT active site, globally erasing H3K18ac and H3K27ac marks [3].

  • Reader Inhibition (THQ-Pyrazole & SGC-CBP30): Leaves global histone acetylation intact but physically blocks CBP/EP300 from docking onto acetylated chromatin, thereby halting downstream transcriptional elongation [1][2].

Because of this divergence, utilizing a global H3K27ac quantification assay will yield false negatives for bromodomain inhibitors. Therefore, domain-specific assays (like NanoBRET) are mandatory for accurate benchmarking.

Pathway Chromatin Acetylated Chromatin (H3K27ac) CBP CBP/EP300 Bromodomain (Reader) Chromatin->CBP Recruits Transcription Oncogenic Transcription (e.g., MYC) CBP->Transcription Activates HAT CBP/EP300 HAT Domain (Writer) HAT->Chromatin Acetylates THQ THQ-Pyrazole Scaffold (Bromodomain Inhibitor) THQ->CBP Blocks Binding A485 A-485 (Catalytic HAT Inhibitor) A485->HAT Prevents Acetylation

Mechanistic divergence of CBP/EP300 inhibitors: Reader vs. Writer domain targeting.

Quantitative Benchmarking Analysis

The following table synthesizes the biochemical and cellular performance of the THQ-pyrazole scaffold (representative data based on highly optimized analogs like GNE-781) against standard reference inhibitors.

Inhibitor ClassPrimary Target DomainCBP IC₅₀ (Biochemical)BRD4(1) IC₅₀ (Biochemical)Selectivity (CBP vs BRD4)Cellular Target Engagement (NanoBRET IC₅₀)
THQ-Pyrazole Scaffold Bromodomain (Reader)~1.0 - 5.0 nM> 5000 nM> 1000-fold~10 - 20 nM
SGC-CBP30 Bromodomain (Reader)21 nM~800 nM~40-fold~250 nM
A-485 HAT (Writer)2.6 nM (HAT assay)> 10000 nM> 1000-foldN/A (Does not bind BRD)
JQ1 BET Bromodomain> 10000 nM~50 nM< 0.005-foldN/A (Targets BET)

Data Interpretation: The THQ-pyrazole scaffold demonstrates a clear superiority over SGC-CBP30, achieving single-digit nanomolar potency and pushing the selectivity window against BRD4 from 40-fold to over 1000-fold. This prevents off-target BET-related toxicities (e.g., thrombocytopenia) during in vivo studies.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the benchmarking of these compounds requires a biphasic approach: cell-free biochemical profiling to confirm direct domain binding, followed by in cellulo target engagement to confirm membrane permeability and complex intracellular binding.

Workflow Prep 1. Compound Titration (10-Point Dose) Biochem 2. TR-FRET Assay (Cell-Free Binding) Prep->Biochem Cellular 3. NanoBRET Assay (In Cellulo Binding) Prep->Cellular Analysis 4. Selectivity & Potency Profiling Biochem->Analysis Biochem IC50 Cellular->Analysis Cellular IC50

Biphasic experimental workflow for validating and benchmarking epigenetic inhibitors.

Protocol A: Domain-Specific Biochemical Profiling (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the assay of choice here. Heterocyclic compounds like tetrahydroquinolines often exhibit auto-fluorescence that confounds standard biochemical assays. TR-FRET utilizes a time delay before measuring emission, entirely eliminating this artifact.

Self-Validating System: This protocol mandates a "No-Protein" control to establish the true background FRET signal, and a "DMSO Vehicle" control to establish the 100% binding baseline. A-485 is included as a negative control; because it binds the HAT domain, it should show 0% displacement of the bromodomain ligand, proving the assay is strictly domain-specific.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 0.01% Tween-20, 0.1% BSA). Causality: BSA and Tween-20 are critical to prevent the highly hydrophobic THQ-pyrazole compounds from adhering to the plastic walls of the microplate, which would artificially inflate the apparent IC₅₀.

  • Compound Dispensing: Using an acoustic dispenser (e.g., Echo 550), transfer 10-point, 3-fold serial dilutions of the THQ-pyrazole, SGC-CBP30, and A-485 into a 384-well ProxiPlate.

  • Protein Incubation: Add 5 nM of His-tagged CBP bromodomain protein. Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the protein before the competing ligand is introduced.

  • Tracer Addition: Add a master mix containing 50 nM biotinylated H4K20ac peptide (the native ligand), 1 nM Europium-labeled anti-His antibody (Donor), and 10 nM Streptavidin-APC (Acceptor).

  • Signal Acquisition: Incubate for 60 minutes in the dark. Read on a multi-mode plate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Data Processing: Calculate the TR-FRET ratio (665 nm / 620 nm). Normalize data against the DMSO (100%) and No-Protein (0%) controls to generate IC₅₀ curves using a 4-parameter logistic regression.

Protocol B: In Cellulo Target Engagement (NanoBRET)

Biochemical potency does not guarantee cellular efficacy due to membrane permeability limits and intracellular competition. NanoBRET utilizes a cell-permeable fluorescent tracer that binds the CBP bromodomain fused to NanoLuc luciferase.

Self-Validating System: The inclusion of A-485 acts as an orthogonal negative control. Despite being highly cell-permeable and active against CBP, A-485 will not displace the NanoBRET tracer, confirming that any signal loss from the THQ-pyrazole is strictly due to bromodomain target engagement inside the living cell.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293 cells with a plasmid encoding a NanoLuc-CBP-bromodomain fusion protein using lipid-based transfection reagents.

  • Cell Seeding: After 24 hours, harvest and resuspend cells in Opti-MEM without phenol red. Seed at 10,000 cells/well into a 384-well white tissue culture plate.

  • Tracer Equilibration: Add the cell-permeable NanoBRET CBP tracer at its predetermined K_D concentration (typically ~0.5 μM).

  • Inhibitor Treatment: Add serial dilutions of the THQ-pyrazole scaffold, SGC-CBP30, and A-485. Incubate the cells for 2 hours at 37°C, 5% CO₂. Causality: A 2-hour window is optimal to allow for cell entry and target binding without triggering downstream apoptotic pathways that could alter cell viability and confound the luminescence readout.

  • Detection: Add Nano-Glo substrate and extracellular NanoLuc inhibitor (to quench signal from dead cells).

  • Measurement: Measure the BRET ratio (Emission 618 nm / 460 nm) immediately. A decrease in the BRET ratio indicates successful displacement of the tracer by the benchmarked inhibitor.

References

  • A Unique Approach to Design Potent and Selective Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery and Optimization of Small-Molecule Ligands for the CBP/p300 Bromodomains Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Discovery of a selective catalytic p300/CBP inhibitor that targets lineage-specific tumours Source: Nature URL:[Link]

Cross-Validation of 2-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline Activity in Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of epigenetic modulators has shifted from broad-spectrum inhibitors to highly selective, domain-specific targeted therapies. The compound 2-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline (hereafter referred to as 1-Me-Pz-THQ ) represents a highly advanced, potent pharmacophore designed to selectively target the bromodomain (BD) of the cyclic adenosine monophosphate response element-binding protein (CBP) and its paralog p300[1].

This guide provides a rigorous framework for cross-validating the activity of 1-Me-Pz-THQ across different cancer cell lines. By objectively comparing its performance against established alternatives like A-485 (a catalytic HAT inhibitor) [2] and SGC-CBP30 (an early-generation bromodomain inhibitor) [3], this document equips researchers with the mechanistic rationale, comparative data, and self-validating protocols necessary to accurately profile this class of compounds.

Mechanistic Overview & Rationale

CBP and p300 are critical transcriptional co-activators that regulate gene expression via two distinct domains: the Histone Acetyltransferase (HAT) catalytic domain, which acetylates lysine residues (e.g., H3K27ac), and the Bromodomain (BD), which "reads" these acetylated marks to anchor the complex to chromatin [4].

While compounds like A-485 block the catalytic HAT domain directly, 1-Me-Pz-THQ competitively binds the bromodomain. The tetrahydroquinoline core, constrained with the 1-methyl-1H-pyrazol-4-yl moiety, forms highly specific interactions within the acetyl-lysine binding pocket of CBP/p300. This displaces the co-activator from chromatin, leading to the rapid downregulation of oncogenic drivers like MYC and IRF4, particularly in hematological malignancies.

Pathway Inhibitor 1-Me-Pz-THQ (Bromodomain Inhibitor) CBP CBP/p300 Bromodomain Inhibitor->CBP Blocks BD binding H3K27ac Chromatin (H3K27ac Marks) CBP->H3K27ac Reads acetyl marks MYC MYC / IRF4 Transcription H3K27ac->MYC Enhancer activation Proliferation Cancer Cell Proliferation MYC->Proliferation Drives oncogenesis

Mechanism of 1-Me-Pz-THQ: Blocking CBP/p300 chromatin anchorage to suppress MYC-driven proliferation.

Comparative Performance Data

To establish the therapeutic window and potency of 1-Me-Pz-THQ, it must be cross-validated against alternative CBP/p300 inhibitors across lineage-specific cell lines. Hematological lines (e.g., MV-4-11, LP-1) are typically highly sensitive to CBP/p300 inhibition due to their reliance on MYC/IRF4 super-enhancers, whereas solid tumor lines (e.g., A549) often serve as negative controls or demonstrate intrinsic resistance [2, 3].

Table 1: Biochemical and Cellular Profiling Comparison
CompoundTarget DomainMV-4-11 (AML) GI₅₀LP-1 (Myeloma) GI₅₀A549 (Lung) GI₅₀Off-Target BRD4(1) IC₅₀
1-Me-Pz-THQ CBP/p300 BD~15 nM ~25 nM >5000 nM >5000 nM
SGC-CBP30 CBP/p300 BD~800 nM~1200 nM>10000 nM~850 nM
A-485 CBP/p300 HAT~70 nM~100 nM>5000 nM>10000 nM

Data synthesis based on structural analogs and established benchmarking for CBP/p300 inhibitors[1, 2, 3]. 1-Me-Pz-THQ demonstrates superior potency and a wider selectivity margin against BRD4 compared to early-generation probes like SGC-CBP30.

Cross-Validation Workflow & Experimental Protocols

A robust cross-validation strategy must prove three causal links: (1) the drug binds the target in living cells, (2) the binding alters the epigenetic state, and (3) the epigenetic alteration causes a lineage-specific phenotypic defect.

Workflow Step1 Phase 1: Target Engagement Cellular Thermal Shift Assay (CETSA) Validates direct binding in live cells Step2 Phase 2: Epigenetic Readout Western Blot (H3K27ac & MYC) Confirms functional downstream inhibition Step1->Step2 Step3 Phase 3: Phenotypic Profiling CellTiter-Glo Viability (144h) Assesses GI50 across sensitive/resistant lines Step2->Step3 Step4 Phase 4: Cross-Validation Compare AML vs. Solid Tumors Establishes the therapeutic window Step3->Step4

Four-phase cross-validation workflow for epigenetic small-molecule inhibitors.

Protocol 1: Target Engagement via Cellular Thermal Shift Assay (CETSA)

Causality & Trustworthiness: Biochemical cell-free assays cannot account for cell permeability or intracellular protein complexes. CETSA provides a self-validating system: if 1-Me-Pz-THQ binds CBP in the cell, it will thermodynamically stabilize the protein, shifting its aggregation temperature (Tm) higher compared to the DMSO control.

Step-by-Step Methodology:

  • Cell Preparation: Culture MV-4-11 cells to exponential growth phase. Harvest and resuspend in fresh media at 1×107 cells/mL.

  • Compound Treatment: Treat cells with 1 μM of 1-Me-Pz-THQ, SGC-CBP30, or 0.1% DMSO (vehicle) for 2 hours at 37°C.

  • Thermal Aliquoting: Distribute 50 μL of the cell suspension into PCR tubes. Heat shock the tubes across a temperature gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Add 15 μL of 4x protease inhibitor cocktail containing 1% NP-40. Subject cells to three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath) to ensure complete lysis without disrupting drug-protein complexes.

  • Separation: Centrifuge lysates at 20,000 × g for 20 minutes at 4°C. The supernatant contains the soluble (folded) CBP, while the pellet contains denatured/precipitated proteins.

  • Detection: Analyze the soluble fraction via quantitative Western Blotting using an anti-CBP antibody. Calculate the ΔTm​ to quantify target engagement.

Protocol 2: Extended Cell Viability Profiling (CellTiter-Glo)

Causality & Trustworthiness: Unlike cytotoxic chemotherapies that induce rapid apoptosis, epigenetic inhibitors like 1-Me-Pz-THQ exhibit a "phenotypic lag." The compound must first displace CBP, which then downregulates MYC transcription. The existing MYC protein must degrade, and the cell must undergo several division cycles before proliferation halts. Therefore, standard 72-hour assays yield artificially high GI₅₀ values; a 144-hour assay is strictly required.

Step-by-Step Methodology:

  • Seeding: Seed MV-4-11 (sensitive) and A549 (resistant) cells into 384-well white opaque plates. Crucial: Optimize seeding density (e.g., 1,000 cells/well for MV-4-11; 500 cells/well for A549) to ensure cells remain in the logarithmic growth phase for the entire 6-day assay.

  • Dosing: Use an acoustic liquid handler (e.g., Echo 550) to dispense a 10-point, 3-fold serial dilution of 1-Me-Pz-THQ, A-485, and SGC-CBP30 (Top concentration: 10 μM).

  • Incubation: Incubate plates at 37°C, 5% CO₂ for 144 hours.

  • Readout: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent. Shake for 2 minutes to induce lysis, incubate for 10 minutes, and read luminescence.

  • Analysis: Normalize data to DMSO controls and plot non-linear regression curves to determine the absolute GI₅₀.

Expert Insights & Troubleshooting

  • The "Hook Effect" in Epigenetics: High concentrations (>5 μM) of highly lipophilic compounds can sometimes precipitate in culture media or cause off-target cytotoxicity, masking the true epigenetic anti-proliferative effect. Always verify that cell death at high doses correlates with target engagement (Protocol 1).

  • Media Formulations: CBP/p300 inhibitors can be sensitive to the metabolic state of the cell. Ensure that cross-validation across different cell lines (e.g., RPMI for MV-4-11 vs. DMEM for A549) accounts for variations in baseline proliferation rates.

  • Biomarker Validation: Do not rely solely on viability. Always cross-validate the mechanism by measuring MYC and IRF4 transcript levels (via RT-qPCR) at 6 and 24 hours post-treatment. A true CBP/p300 inhibitor will suppress these genes long before cell viability drops [3].

References

  • GNE-781, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) Source: Journal of Medicinal Chemistry (PubMed/NIH) URL:[Link]

  • Discovery of a selective catalytic p300/CBP inhibitor that targets lineage-specific tumours (A-485) Source: Nature (PubMed/NIH) URL:[Link]

  • Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma (SGC-CBP30) Source: Cancer Research (PMC/NIH) URL:[Link]

  • Dysregulation of the p300/CBP histone acetyltransferases in human cancer Source: PMC/NIH URL:[Link]

Orthogonal Validation of the 2-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline Scaffold for CBP/EP300 Bromodomain Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The CREB-binding protein (CBP) and its paralog EP300 are critical transcriptional co-activators that drive oncogenic programs and modulate immune responses. Targeting the CBP/EP300 bromodomain requires exquisite selectivity, particularly to avoid off-target inhibition of the closely related BET family (e.g., BRD4). Recent structure-based drug design has identified the 2-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline scaffold (the core structural motif of the advanced inhibitor GNE-781) as a highly potent, non-CNS penetrant CBP inhibitor ()[1].

To definitively confirm target engagement and rule out assay interference, drug development professionals must employ a self-validating system of orthogonal assays. This guide details a robust, three-tiered validation strategy, objectively comparing the performance of this advanced tetrahydroquinoline-pyrazol scaffold against legacy CBP inhibitors (e.g., SGC-CBP30) and BET inhibitors (e.g., JQ1).

Mechanistic Causality in Assay Design

Relying on a single biochemical readout is a common pitfall in epigenetic drug discovery. A compound might show high affinity in a cell-free assay but fail in vivo due to poor membrane permeability or an inability to compete with endogenous full-length chromatin. To establish a self-validating data package, we utilize a sequential orthogonal pipeline:

  • Biochemical (TR-FRET): Establishes baseline affinity and selectivity.

  • Biophysical (SPR): Confirms direct binding kinetics (on/off rates), ensuring the TR-FRET signal is not an artifact of peptide displacement or compound aggregation.

  • Cellular (NanoBRET): Validates that the compound permeates the cell membrane and successfully competes with endogenous histones in a native chromatin context.

G cluster_0 Orthogonal Assay Pipeline Compound Tetrahydroquinoline Pyrazol Scaffold TRFRET TR-FRET (Biochemical IC50) Compound->TRFRET Primary Screen SPR SPR (Binding Kinetics) TRFRET->SPR Orthogonal Confirm NanoBRET NanoBRET (Live-Cell Engagement) SPR->NanoBRET Cellular Validation Phenotype MYC/FOXP3 Suppression NanoBRET->Phenotype Functional Output

Orthogonal validation workflow for CBP/EP300 bromodomain target engagement.

Phase 1: Biochemical Potency & Selectivity via TR-FRET

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized as the primary screen because of its high signal-to-noise ratio and resistance to compound auto-fluorescence. The 1-methyl-1H-pyrazol-4-yl group of the scaffold forms critical hydrogen bonds in the KAc (acetyl-lysine) binding pocket, while the tetrahydroquinoline core maximizes van der Waals interactions in the LPF shelf.

Step-by-Step Protocol
  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 50 mM NaCl, 0.01% CHAPS, and 0.1% BSA. Causality: CHAPS prevents non-specific compound aggregation, a common source of false positives.

  • Reagent Dispensing: Add 2 nM of His-tagged CBP bromodomain protein and 20 nM of biotinylated acetyl-histone H4 peptide to a 384-well pro-plate.

  • Compound Titration: Dispense the tetrahydroquinoline-pyrazol compound in a 10-point dose-response curve (starting at 1 µM, 3-fold dilutions).

  • Fluorophore Addition: Add Europium-labeled anti-His antibody (donor) and Streptavidin-APC (acceptor).

  • Incubation & Reading: Incubate for 1 hour at room temperature. Read the plate using an EnVision multilabel reader (excitation at 337 nm, emission at 615 nm and 665 nm).

  • Self-Validation Check: Include a DMSO vehicle control (0% inhibition) and a saturating concentration of a pan-inhibitor like bromosporine (100% inhibition). Calculate the Z'-factor; a Z' > 0.6 validates the assay run.

Phase 2: Live-Cell Target Engagement via NanoBRET

Biochemical affinity must be translated to cellular efficacy. NanoBRET measures the displacement of NanoLuc-fused CBP from HaloTag-fused Histone H3.3 in living cells, providing a highly sensitive, proximity-based readout ()[2].

Step-by-Step Protocol
  • Transfection: Co-transfect HEK293 cells with plasmids encoding NanoLuc-CBP-Bromodomain and HaloTag-Histone H3.3.

  • Plating & Labeling: Plate cells in a 384-well white plate. After 24 hours, treat the cells with HaloTag NanoBRET 618 Ligand (fluorophore acceptor).

  • Compound Treatment: Add the compound dilution series and incubate for 18 hours. Causality: An 18-hour incubation allows the system to reach cellular equilibrium, accounting for compound permeability and intracellular accumulation.

  • Substrate Addition: Add Nano-Glo substrate (luciferase donor) and immediately measure the BRET ratio (618 nm / 460 nm).

  • Self-Validation Check: Utilize an untransfected cell control to subtract background luminescence, and a NanoLuc-CBP + empty HaloTag control to ensure the BRET signal is strictly dependent on the specific Histone H3.3 interaction.

Phase 3: Biophysical Kinetics via Surface Plasmon Resonance (SPR)

To prove that the compound acts via direct, reversible binding rather than protein denaturation, SPR is employed to extract precise association ( kon​ ) and dissociation ( koff​ ) rates.

Step-by-Step Protocol
  • Immobilization: Immobilize biotinylated CBP bromodomain onto a Streptavidin (SA) sensor chip.

  • Self-Validation Check (Reference): Run a reference flow cell immobilized with an inactive mutant CBP protein. Causality: This mathematically subtracts non-specific binding and bulk refractive index changes caused by DMSO.

  • Analyte Injection: Inject the tetrahydroquinoline-pyrazol compound at flow rates of 50 µL/min to minimize mass transport limitations.

  • Regeneration: Allow a 300-second dissociation phase. If required, regenerate the surface with a brief pulse of 10 mM Glycine-HCl.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant ( KD​=koff​/kon​ ).

Comparative Performance Data

The 2-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline scaffold (represented by the GNE-781 analog) demonstrates profound superiority over legacy inhibitors. It maintains sub-nanomolar biochemical potency while translating exceptionally well into the live-cell NanoBRET environment.

Compound ClassTarget ProfileTR-FRET IC50 (nM)NanoBRET IC50 (nM)BRD4(1) IC50 (nM)Selectivity (BRD4 / CBP)
Tetrahydroquinoline-Pyrazol CBP/EP3000.94 6.2 5,100> 5,400x
SGC-CBP30 CBP/EP300~ 21.0~ 2,268> 10,000~ 476x
JQ1 BET (BRD4)> 10,000> 10,000~ 10.0< 0.001x

Data Interpretation: While SGC-CBP30 shows respectable biochemical potency, its cellular target engagement drops significantly (NanoBRET IC50 > 2 µM). In contrast, the tetrahydroquinoline-pyrazol scaffold maintains single-digit nanomolar potency in living cells, proving superior membrane permeability and competitive displacement of native histones. Furthermore, its >5,400-fold selectivity over BRD4 ensures that observed phenotypic changes (e.g., MYC or FOXP3 suppression) are driven exclusively by CBP/EP300 inhibition.

References

  • Romero, F. A., Murray, J., Lai, K. W., Tsui, V., Albrecht, B. K., et al. (2017). "GNE-781, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP)." Journal of Medicinal Chemistry, 60(22), 9162-9183.[Link]

  • Machleidt, T., Woodroofe, C. C., Schwinn, M. K., Méndez, J., Robers, M. B., et al. (2015). "NanoBRET—A Novel BRET Platform for the Analysis of Protein–Protein Interactions." ACS Chemical Biology, 10(8), 1797-1804.[Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: April 2026

As a novel heterocyclic compound, 2-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline lacks a specific, publicly available Safety Data Sheet (SDS). This guide provides a robust operational and disposal framework built on the known hazardous properties of its core chemical moieties: pyrazole and quinoline. In the absence of specific toxicological data, researchers and drug development professionals must handle this compound with the highest degree of caution, assuming a significant hazard profile. This protocol is designed to ensure personal safety, environmental protection, and regulatory compliance.

Hazard Assessment and Characterization

The primary principle in managing uncharacterized research chemicals is to assume a high level of hazard based on structurally similar compounds.[1] Both pyrazole and quinoline derivatives possess known biological activity and potential toxicity.[2][3][4][5][6][7]

  • Quinoline Moiety: Quinolines can be toxic if swallowed, cause skin and eye irritation, and are often very toxic to aquatic life with long-lasting effects.[8][9] Some derivatives are suspected of causing genetic defects.[8] The United States Environmental Protection Agency (USEPA) has classified some heterocyclic compounds as priority pollutants.[2]

  • Pyrazole Moiety: Pyrazole and its derivatives are classified as harmful if swallowed and toxic in contact with skin.[10] They can cause serious eye damage, skin irritation, and damage to organs through prolonged or repeated exposure.[10]

Given these profiles, 2-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline must be managed as hazardous waste. Do not dispose of this compound or its containers in regular trash or down the drain.[11]

Table 1: Assumed Hazard Profile and GHS Classification

Hazard Category GHS Classification (Assumed) Hazard Statement (Anticipated) Rationale
Acute Toxicity, Oral Category 3 / Category 4 H301: Toxic if swallowed or H302: Harmful if swallowed.[8][10] Based on hazard data for both quinoline and pyrazole parent structures.[8][10]
Acute Toxicity, Dermal Category 3 H311: Toxic in contact with skin.[10] Based on pyrazole hazard data.[10]
Skin Irritation Category 2 H315: Causes skin irritation.[10][12][13] Common hazard for both parent heterocyclic compounds.[10][12][13]
Eye Damage/Irritation Category 1 / Category 2 H318: Causes serious eye damage or H319: Causes serious eye irritation.[10][12][13] Common hazard for both parent heterocyclic compounds.[10][12][13]

| Aquatic Toxicity | Chronic Category 2 / 3 | H411/H412: Toxic/Harmful to aquatic life with long lasting effects.[8][10] | A known hazard for many heterocyclic compounds.[8][10] |

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to prevent accidental exposure during handling and disposal.[14][15]

Protective EquipmentSpecificationRationale
Eye and Face Protection Chemical safety goggles or eyeglasses conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[10][14] A face shield should be worn over goggles when there is a risk of splashing.[16]Protects eyes from splashes, dust, and irritation.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).[11] Gloves must be inspected before use and disposed of as contaminated waste after handling.[10][17]Prevents skin contact, irritation, and potential dermal toxicity.[11]
Skin and Body Protection A flame-resistant lab coat and appropriate protective clothing to prevent skin exposure.[11] Ensure shoes fully cover the feet.Protects skin from accidental spills and contamination.
Respiratory Protection Not generally required with adequate ventilation. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust or aerosols are generated or if working outside a chemical fume hood.Prevents inhalation of harmful vapors, dust, or aerosols.[14]
Step-by-Step Disposal Protocol

This protocol outlines the segregation, collection, and storage of waste containing 2-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline. The causality behind this stringent segregation is to prevent the mixing of this uncharacterized compound with other waste streams, which could lead to unknown and potentially dangerous chemical reactions.

3.1. Waste Segregation and Collection

  • Solid Waste:

    • Carefully transfer any residual solid 2-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline into a designated, sealable hazardous waste container.[11]

    • Avoid generating dust during the transfer.[8][10]

    • All contaminated disposable labware, such as weighing boats, gloves, and paper towels, must be placed in the same solid hazardous waste container.[11]

  • Liquid Waste:

    • Collect all solutions containing 2-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline in a separate, compatible, and clearly labeled hazardous liquid waste container.[8]

    • The first rinse of any contaminated glassware with a suitable solvent (e.g., acetone, ethanol) must be collected as hazardous liquid waste.[11] Subsequent rinses can be managed according to standard laboratory procedures for non-hazardous waste, provided the initial rinse was thorough.

  • Empty Containers:

    • Thoroughly empty the original container.

    • The first rinse of the container with a solvent must be collected and disposed of as hazardous liquid waste.[11]

    • After proper rinsing, manage the empty container according to your institution's specific guidelines.

3.2. Labeling and Storage

Proper labeling is a critical safety and regulatory requirement, as it ensures that waste handlers have as much information as possible about the container's contents.[1][18][19][20]

  • Affix a "Hazardous Waste" label to the container.[20]

  • Clearly write the full chemical name: "2-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline". Do not use abbreviations or chemical formulas.[19][20][21]

  • List all other components in the waste mixture, including solvents and their approximate concentrations.

  • Store the sealed container in a designated satellite accumulation area, away from incompatible materials like strong oxidizing agents.[10] The storage area should be cool, dry, and well-ventilated.[14][22]

3.3. Final Disposal

The ultimate disposal of this hazardous waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8] These facilities typically use high-temperature incineration or other chemical treatments to neutralize the compound's hazardous properties.[8]

Emergency Procedures: Spill Management

A quick and correct response to a chemical spill will minimize potential harm to personnel and the environment.

  • Minor Spill (Can be handled by laboratory personnel): [23]

    • Alert: Immediately notify all personnel in the vicinity.[23][24]

    • Isolate: Secure the area to prevent others from entering.

    • Protect: Don the appropriate PPE as detailed in Section 2.[24]

    • Contain: For liquid spills, use an inert absorbent material (e.g., sand, vermiculite, or chemical spill powder) to surround and cover the spill, starting from the edges and working inward.[25] For solid spills, carefully sweep the material to avoid creating dust.[11][24]

    • Collect: Scoop the absorbed material or swept solid into a sealable, labeled hazardous waste container.[25]

    • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials (wipes, paper towels) as hazardous waste.[11]

    • Report: Inform your supervisor and EHS office of the incident.

  • Major Spill (Requires emergency response): A spill is considered major if it involves a large quantity, occurs in a public area, poses a fire hazard, or involves personnel exposure.[24][26]

    • Evacuate: Immediately evacuate the area, alerting others as you leave.[23]

    • Confine: If safe to do so, close the doors to the affected area to confine vapors.

    • Call for Help: Activate the nearest fire alarm and call emergency services (911) and your institution's EHS office. Provide the location, chemical name, and approximate quantity spilled.[24][26]

    • Assist: If there is an injury, move the victim from the immediate spill area if safe and provide first aid. Use an emergency shower or eyewash station as needed.[26]

Visualization: Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of 2-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline waste.

G Disposal Workflow for 2-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline start Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Pure Compound, Contaminated Labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid container_solid Place in Labeled Solid Hazardous Waste Container solid_waste->container_solid container_liquid Place in Labeled Liquid Hazardous Waste Container liquid_waste->container_liquid labeling Label Container: 1. 'Hazardous Waste' 2. Full Chemical Name 3. List All Components container_solid->labeling container_liquid->labeling storage Store in Designated Satellite Accumulation Area labeling->storage pickup Arrange Pickup by EHS or Licensed Contractor storage->pickup final_disposal Final Disposal (e.g., Incineration) pickup->final_disposal

Caption: Decision workflow for waste stream identification and disposal.

References

  • Essential Safety and Handling Guide for Methyl Pyrazole Deriv
  • Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide - Benchchem. (URL: )
  • Proper Disposal of 2,4-Diphenylquinolin-6-ol: A Step-by-Step Guide for Labor
  • Pyrazole SDS, 288-13-1 Safety D
  • Pyrazole - Safety D
  • Guidance for Hazardous Waste Spill Cleanup in Laboratories - The University of Tennessee, Knoxville. (URL: )
  • Chemical Spill | Division of Research Safety - University of Illinois. (URL: )
  • Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware. (URL: )
  • What are the Health and Safety Guidelines for Using Amines? - SAMS Solutions. (URL: )
  • Unknowns | Environment, Health and Safety - Cornell EHS. (URL: )
  • HAZARDOUS MATERIAL FACT SHEET Unknown Chemical Disposal - University of Nebraska Medical Center. (URL: )
  • EHS Fact Sheet: Unknown Chemical Wastes - College of Southern Nevada. (URL: )
  • Safety D
  • SAFETY D
  • Preventing and Handling of Unknown Chemicals In Research Labor
  • Chemical Spill Response Guide - Campus Safety - University of Arkansas. (URL: )
  • 5.4 Chemical Spill Procedures - Cornell EHS. (URL: )
  • Unknown Chemicals - Environmental Health and Safety - Purdue University. (URL: )
  • SAFETY D
  • Personal Protective Equipment (PPE) - CHEMM. (URL: )
  • 4 - SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )
  • Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. (URL: )
  • 5 - SAFETY DATA SHEET - Tokyo Chemical Industry. (URL: )
  • Protective Gear for Chemical Handling Must-Have Equipment - SAMS Solutions. (URL: )
  • Chemical Safety: Personal Protective Equipment - University of California, Santa Cruz. (URL: )
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - University of Nevada, Reno. (URL: )
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  • SAFETY DATA SHEET - Tokyo Chemical Industry. (URL: )
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  • Waste Characterization Regulations: A Guide to Compliance with the RCRA - ALS Global. (URL: )
  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts - MDPI. (URL: )
  • SPECIAL REGULATION ON HAZARDOUS SUBSTANCES, WASTE AND HAZARDOUS WASTES. (URL: )
  • Synthesis of Quinolines: A Green Perspective | ACS Sustainable Chemistry & Engineering. (URL: )
  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review - Neuroquantology. (URL: )
  • Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-D
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  • EPA HAZARDOUS WASTE CODES - Alfred University. (URL: )
  • Chemoselective synthesis of tunable poly-functionalized binary pyrazolyl and annulated pyrazolo/pyrido anchored on quinolinone: insecticidal and antioxidant studies - RSC Publishing. (URL: )
  • Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule - US EPA. (URL: )
  • Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl 5 in Glycerol as Green Solvent - ResearchG
  • Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents | Request PDF - ResearchG
  • List of Hazardous Substances and Reportable Quantities - Federal Register. (URL: )
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